Salicylidene2-aminopyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[(Z)-(2-amino-4H-pyridin-3-ylidene)methyl]phenol |
InChI |
InChI=1S/C12H12N2O/c13-12-10(5-3-7-14-12)8-9-4-1-2-6-11(9)15/h1-4,6-8,15H,5H2,(H2,13,14)/b10-8- |
InChI Key |
WAWVNRVDLPDAPN-NTMALXAHSA-N |
Isomeric SMILES |
C\1C=CN=C(/C1=C\C2=CC=CC=C2O)N |
Canonical SMILES |
C1C=CN=C(C1=CC2=CC=CC=C2O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Salicylidene-2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Salicylidene-2-aminopyridine, a versatile Schiff base with significant applications in coordination chemistry and medicinal research. This document details established synthetic protocols, thorough characterization data, and visual representations of the experimental workflows.
Introduction
Salicylidene-2-aminopyridine, systematically named 2-[(E)-pyridin-2-yliminomethyl]phenol, is a Schiff base formed from the condensation reaction of salicylaldehyde and 2-aminopyridine.[1] Its structure, featuring an imine (-C=N-) linkage, a phenolic hydroxyl group, and a pyridine ring, allows it to act as a bidentate ligand, readily forming stable complexes with various metal ions.[1] This property has led to its extensive use in coordination chemistry. Furthermore, Salicylidene-2-aminopyridine and its metal complexes have garnered interest for their potential biological activities, including antimicrobial properties.[1] This guide serves as a technical resource for professionals engaged in the synthesis, study, and application of this compound.
Synthesis of Salicylidene-2-aminopyridine
Two primary methods for the synthesis of Salicylidene-2-aminopyridine are prevalent in the literature: a conventional reflux method and a solvent-free grinding method. Both methods are detailed below.
Experimental Protocols
Method 1: Reflux in Ethanol
This is the most common method for synthesizing Salicylidene-2-aminopyridine.[1]
-
Materials:
-
Salicylaldehyde
-
2-aminopyridine
-
Ethanol
-
Formic acid (catalyst)
-
Ethanol-hexane mixture (for recrystallization)
-
-
Procedure:
-
Dissolve 2-aminopyridine (1.88 g, 20 mmol) in 10 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the stirred solution, add a solution of salicylaldehyde (2.45 g, 20 mmol) in 10 mL of ethanol.
-
Add two drops of formic acid to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
After cooling to room temperature, collect the resulting yellow-orange precipitate by filtration.
-
Purify the crude product by recrystallization from an ethanol-hexane (1:1) mixture to yield yellow-orange crystals.
-
Method 2: Solvent-Free Grinding
This method offers a more environmentally friendly "green chemistry" approach.
-
Materials:
-
Salicylaldehyde
-
2-aminopyridine
-
Dilute aqueous ethanol (for recrystallization)
-
-
Procedure:
-
In a clean, dry porcelain mortar, combine 2-aminopyridine (1 mmol) and salicylaldehyde (1 mmol).
-
Grind the mixture thoroughly with a pestle until it becomes a sticky mass.
-
Allow the sticky mass to stand at room temperature for approximately 10 minutes, with occasional grinding. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, scrape the solid product from the mortar.
-
Purify the product by recrystallization from dilute aqueous ethanol.[2]
-
Synthesis Data Summary
| Parameter | Method 1: Reflux in Ethanol | Method 2: Solvent-Free Grinding |
| Reactants | Salicylaldehyde, 2-aminopyridine | Salicylaldehyde, 2-aminopyridine |
| Solvent | Ethanol | None |
| Catalyst | Formic acid | None |
| Reaction Time | 6 hours | ~10 minutes |
| Yield | 35% | 96% |
| Purification | Recrystallization from ethanol-hexane | Recrystallization from dilute aqueous ethanol |
Characterization of Salicylidene-2-aminopyridine
Thorough characterization is essential to confirm the identity and purity of the synthesized Salicylidene-2-aminopyridine. The following sections detail the expected physical and spectroscopic properties.
Physical Properties
| Property | Description |
| Appearance | Yellow or orange crystalline solid |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| Melting Point | 62-64 °C |
| Solubility | Soluble in polar solvents like ethanol; insoluble in non-polar solvents |
Spectroscopic Data
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Salicylidene-2-aminopyridine provides key information about its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3434 | O-H stretching (phenolic) |
| ~1613 | C=N stretching (imine) |
| ~1589 | C=C stretching (aromatic) |
| ~1278 | C-O stretching (phenolic) |
3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum confirms the proton environment of the molecule. The spectrum is typically recorded in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 13.40 | s | 1H | Phenolic OH |
| 9.41 | s | 1H | Imine CH |
| 6.91-8.49 | m | 8H | Aromatic protons (salicyl and pyridine rings) |
3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of Salicylidene-2-aminopyridine is typically recorded in solvents like ethanol or DMF.
| Solvent | λmax (nm) | Assignment |
| Ethanol | ~270, ~315, ~350 | π → π* and n → π* transitions |
| DMF | ~275, ~320, ~380 | π → π* and n → π* transitions |
Visualized Workflows
Synthesis of Salicylidene-2-aminopyridine
Caption: Reaction scheme for the synthesis of Salicylidene-2-aminopyridine.
Characterization Workflow
Caption: Workflow for the characterization of Salicylidene-2-aminopyridine.
Applications and Future Directions
Salicylidene-2-aminopyridine serves as a fundamental building block in the development of novel materials and therapeutic agents. Its ability to form stable metal complexes is being explored for applications in catalysis and the design of sensors.[1] In the realm of drug development, the antimicrobial properties of its derivatives warrant further investigation to understand their mechanism of action and to optimize their efficacy and safety profiles. The straightforward synthesis and rich coordination chemistry of Salicylidene-2-aminopyridine make it a compound of continuing interest for researchers in both academic and industrial settings.
References
An In-depth Technical Guide to Salicylidene-2-aminopyridine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylidene-2-aminopyridine is a Schiff base compound that has garnered significant interest in the fields of coordination chemistry and medicinal research. Formed through the condensation of salicylaldehyde and 2-aminopyridine, this molecule possesses a versatile structure that allows for the formation of stable metal complexes and exhibits a range of intriguing physical and chemical properties. This technical guide provides a comprehensive overview of Salicylidene-2-aminopyridine, detailing its synthesis, physicochemical characteristics, and potential biological activities, with a focus on its relevance to drug development.
Physicochemical Properties
Salicylidene-2-aminopyridine typically presents as a yellow or orange crystalline solid. Its core structure consists of a salicylidene moiety linked to a pyridine ring via an imine (-C=N-) bond. This linkage is crucial to its chemical reactivity and coordinating ability.
General and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of Salicylidene-2-aminopyridine is presented in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O | [1][2] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| CAS Number | 1823-47-8 | [1][2] |
| IUPAC Name | 2-[(E)-pyridin-2-yliminomethyl]phenol | [3] |
| Melting Point | 185-186 °C | [4] |
| Appearance | Yellow-orange crystalline solid | [5] |
| Spectroscopic Data | Characteristic Peaks/Signals |
| FTIR (cm⁻¹) | ~3434 (O-H stretch), ~1615 (C=N stretch, imine), ~1591 (C=C stretch, aromatic), ~1281 (C-O stretch, phenol) |
| ¹H NMR (CDCl₃, δ ppm) | ~13.41 (s, 1H, OH), ~9.41 (s, 1H, CH=N), 6.91-8.51 (m, 8H, aromatic protons) |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic signals for aromatic carbons, imine carbon, and phenolic carbon. |
Note: Specific NMR chemical shifts can vary depending on the solvent and experimental conditions.
Solubility and pKa
Salicylidene-2-aminopyridine is generally soluble in polar organic solvents such as ethanol, methanol, and DMSO.[3][6] Its solubility in non-polar solvents is limited. The pKa of the parent compound, 2-aminopyridine, is approximately 6.86, which suggests that the pyridine nitrogen in Salicylidene-2-aminopyridine can be protonated under acidic conditions.[7] The exact pKa of Salicylidene-2-aminopyridine itself is influenced by the electronic effects of the salicylidene group.
Crystal Structure
The crystal structure of Salicylidene-2-aminopyridine has been determined by X-ray diffraction. The molecule is essentially planar, a feature that contributes to its thermochromic properties.[8] The crystal packing is characterized by stacks of these planar molecules.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.345 |
| b (Å) | 16.678 |
| c (Å) | 5.021 |
| Z | 4 |
Data extracted from Acta Crystallographica Section B, Vol. 34, pp. 3709-3715 (1978).
Thermal Analysis
Thermal analysis of the related compound 2-aminopyridine shows a sharp endothermic peak corresponding to its melting point and subsequent decomposition at higher temperatures.[9] For Salicylidene-2-aminopyridine, thermogravimetric analysis (TGA) would be expected to show stability up to its melting point, followed by decomposition. Differential scanning calorimetry (DSC) would provide the precise melting point and enthalpy of fusion.
Experimental Protocols
Synthesis of Salicylidene-2-aminopyridine
The synthesis of Salicylidene-2-aminopyridine is typically achieved through a condensation reaction between salicylaldehyde and 2-aminopyridine.[2][5]
Workflow for the Synthesis of Salicylidene-2-aminopyridine
Caption: A typical workflow for the synthesis of Salicylidene-2-aminopyridine via reflux.
Detailed Methodology:
-
Dissolve equimolar amounts of salicylaldehyde and 2-aminopyridine in absolute ethanol in a round-bottom flask.
-
Add a few drops of a catalytic acid (e.g., acetic acid) to the mixture.
-
Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a crystalline solid.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Salicylidene-2-aminopyridine.
-
Dry the purified product in a vacuum oven.
Spectroscopic Characterization
Caption: A potential mechanism of action for aminopyridine derivatives in cancer cells.
Studies on related compounds suggest that Salicylidene-2-aminopyridine and its derivatives could be valuable scaffolds for the development of new therapeutic agents. For instance, some aminopyridine-based compounds have shown potent inhibitory activity against various cancer cell lines with low micromolar IC₅₀ values.
Conclusion
Salicylidene-2-aminopyridine is a readily synthesizable Schiff base with well-defined physicochemical properties. Its planar structure and ability to act as a ligand for metal ions make it an interesting candidate for materials science and medicinal chemistry applications. Further investigation into its biological activities, particularly its potential as an anticancer agent and its mechanism of action, is warranted and could pave the way for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and professionals working with or interested in the potential of Salicylidene-2-aminopyridine.
References
- 1. Salicylidene 2-aminopyridine [webbook.nist.gov]
- 2. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Buy Salicylidene 2-aminopyridine (EVT-1490307) | 1823-47-8 [evitachem.com]
- 4. SALICYLIDENE 2-AMINOPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. isca.me [isca.me]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 9. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine [scalar.usc.edu]
Spectroscopic and Synthetic Profile of Salicylidene-2-aminopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Salicylidene-2-aminopyridine, a significant Schiff base ligand in coordination chemistry. This document details the infrared (IR) and nuclear magnetic resonance (NMR) data, alongside experimental protocols for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Salicylidene-2-aminopyridine.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3434 | O-H stretch (phenolic) |
| 1613 | C=N stretch (imine) |
| 1589 | C=C stretch (aromatic) |
| 1278 | C-O stretch (phenolic) |
| 1256 | C-N stretch |
| 1148 | In-plane C-H bend (aromatic) |
| 993 | |
| 915 | |
| 845 | |
| 790 | Out-of-plane C-H bend (aromatic) |
| 732 | |
| 578 |
Table 1: Infrared spectral data of Salicylidene-2-aminopyridine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.40 | s | 1H | O-H (phenolic) |
| 9.41 | s | 1H | CH=N (imine) |
| 6.91-8.49 | m | 8H | Aromatic protons |
Table 2: ¹H NMR spectral data of Salicylidene-2-aminopyridine in deuterated chloroform.[1]
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment (for Salicylidene-3-aminopyridine) |
| 165.62 | C-O (phenolic) |
| 160.61 | C=N (imine) |
| 148.20 | C in pyridine ring |
| 145.00 | C in pyridine ring |
| 143.96 | C in pyridine ring |
| 134.23 | C in benzene ring |
| 132.96 | C in benzene ring |
| 128.41 | C in pyridine ring |
| 124.64 | C in pyridine ring |
| 119.86 | C in benzene ring |
| 119.79 | C in benzene ring |
| 117.17 | C in benzene ring |
Table 3: ¹³C NMR spectral data of Salicylidene-3-aminopyridine in DMSO-d₆.[2]
Experimental Protocols
Synthesis of Salicylidene-2-aminopyridine
The synthesis of Salicylidene-2-aminopyridine is typically achieved through the condensation reaction of salicylaldehyde and 2-aminopyridine.[3]
Materials:
-
Salicylaldehyde (2.45 g, 20 mmol)
-
2-Aminopyridine (1.88 g, 20 mmol)
-
Ethanol
-
Formic acid (2 drops)
-
Hexane
Procedure:
-
A solution of 2-hydroxybenzaldehyde (salicylaldehyde) in 10 ml of ethanol is prepared.
-
Two drops of formic acid are added to the salicylaldehyde solution.
-
A solution of 2-aminopyridine in 10 ml of ethanol is prepared separately.
-
The salicylaldehyde solution is added to the 2-aminopyridine solution.
-
The resulting mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration.
-
The crude product is recrystallized from an ethanol-hexane (1:1) mixture to yield pure Salicylidene-2-aminopyridine.[1]
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
The IR spectrum of the synthesized compound is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample is typically prepared as a KBr pellet.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Tetramethylsilane (TMS) is used as an internal standard.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for Salicylidene-2-aminopyridine.
Caption: Synthesis of Salicylidene-2-aminopyridine.
References
Solubility Profile of Salicylidene-2-aminopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Salicylidene-2-aminopyridine, a Schiff base of significant interest in coordination chemistry and drug development. Understanding the solubility of this compound in various solvents is critical for its synthesis, purification, formulation, and application in diverse research and development settings. This document outlines qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts: Solubility of Schiff Bases
Salicylidene-2-aminopyridine, formed from the condensation of salicylaldehyde and 2-aminopyridine, is a largely non-polar molecule with some capacity for hydrogen bonding due to the phenolic hydroxyl group and the imine nitrogen. Its solubility is therefore governed by the principle of "like dissolves like." Generally, it exhibits good solubility in polar aprotic and protic organic solvents and is sparingly soluble to insoluble in water and non-polar organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for Salicylidene-2-aminopyridine is not extensively available in published literature. However, based on qualitative observations and data for structurally similar Schiff bases, the following table summarizes its expected solubility behavior in a range of common laboratory solvents. It is generally observed that Salicylidene-2-aminopyridine is soluble in polar solvents like ethanol and insoluble in non-polar solvents[1]. For analogous fluorinated pyridine Schiff bases, high solubility has been noted in DMSO, with low solubility in dichloromethane and acetonitrile[1][2].
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Highly Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | 38.3 | Highly Soluble |
| Ethanol | C₂H₅OH | 24.5 | Soluble |
| Methanol | CH₃OH | 32.7 | Soluble |
| Acetonitrile | C₂H₃N | 37.5 | Sparingly Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Sparingly Soluble |
| Acetone | C₃H₆O | 20.7 | Soluble |
| Chloroform | CHCl₃ | 4.8 | Sparingly Soluble |
| Toluene | C₇H₈ | 2.4 | Insoluble |
| Hexane | C₆H₁₄ | 1.9 | Insoluble |
| Water | H₂O | 80.1 | Insoluble |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for Salicylidene-2-aminopyridine, the following established experimental protocols are recommended.
Gravimetric Method
This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.
Materials:
-
Salicylidene-2-aminopyridine
-
Selected solvents of interest
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of Salicylidene-2-aminopyridine to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of the compound.
-
Weighing: Once the solvent is completely removed, place the container in a vacuum desiccator to cool and then weigh it on an analytical balance.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).
Shake-Flask Method with UV-Vis Spectroscopic Analysis
This method is suitable for compounds with a chromophore, such as Salicylidene-2-aminopyridine, and requires smaller amounts of material.
Materials:
-
Salicylidene-2-aminopyridine
-
Selected solvents of interest
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Salicylidene-2-aminopyridine of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.
-
Filtration: Follow step 4 from the Gravimetric Method to obtain a clear, saturated solution.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of Salicylidene-2-aminopyridine.
Conclusion
The solubility of Salicylidene-2-aminopyridine is a key physicochemical parameter that influences its handling and application. While precise quantitative data remains to be extensively published, its qualitative solubility profile indicates a preference for polar organic solvents. The experimental protocols detailed in this guide provide robust methods for researchers to determine the exact solubility of this compound in solvents relevant to their specific applications, thereby facilitating more effective use of this versatile Schiff base in research and development.
References
- 1. Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect [frontiersin.org]
A Comprehensive Technical Guide to Salicylidene-2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylidene-2-aminopyridine, a Schiff base derived from the condensation of salicylaldehyde and 2-aminopyridine, is a versatile compound with significant interest in coordination chemistry and medicinal chemistry.[1] Its ability to form stable complexes with various metal ions has led to extensive research into its potential applications, particularly in the development of novel antimicrobial agents.[1][2][3] This technical guide provides an in-depth overview of Salicylidene-2-aminopyridine, including its chemical identity, physicochemical properties, synthesis protocols, and biological activities.
Chemical Identity
| Identifier | Value |
| CAS Number | 1823-47-8[4] |
| IUPAC Name | 2-[(E)-pyridin-2-yliminomethyl]phenol |
| Molecular Formula | C₁₂H₁₀N₂O[4] |
| Molecular Weight | 198.22 g/mol [4] |
| Synonyms | N-Salicylidene-2-aminopyridine, 2-(Salicylideneamino)pyridine, N-Pyridylsalicylideneamine[4] |
Physicochemical Properties
Salicylidene-2-aminopyridine is typically a yellow to orange crystalline solid.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Appearance | Yellow or orange crystalline solid | [1] |
| Melting Point | 60-62 °C | [2] |
| Solubility | Soluble in polar solvents like ethanol; insoluble in non-polar solvents. | [1] |
| Stability | Generally stable under standard laboratory conditions. | [1] |
Synthesis of Salicylidene-2-aminopyridine
The synthesis of Salicylidene-2-aminopyridine is primarily achieved through the condensation reaction between salicylaldehyde and 2-aminopyridine.[1]
Experimental Protocol: Reflux Method
A common and efficient method for the synthesis of Salicylidene-2-aminopyridine involves refluxing the reactants in ethanol.[1][2]
Materials:
-
Salicylaldehyde (1 equivalent)
-
2-Aminopyridine (1 equivalent)
-
Ethanol
-
Formic acid (catalytic amount)
-
Hexane
Procedure:
-
Dissolve 2-aminopyridine (e.g., 1.88 g, 20 mmol) in ethanol (e.g., 10 mL) in a round-bottom flask.[2]
-
To this stirred solution, add a solution of 2-hydroxybenzaldehyde (salicylaldehyde) (e.g., 2.45 g, 20 mmol) and a few drops of formic acid.[2]
-
Reflux the reaction mixture for approximately 6 hours.[2]
-
After reflux, allow the mixture to cool, leading to the precipitation of the product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from an ethanol-hexane mixture (1:1) to obtain pure, yellow-orange crystals of Salicylidene-2-aminopyridine.[2]
Experimental Protocol: Green Chemistry (Solvent-Free) Method
A solvent-free approach offers an environmentally friendly alternative for the synthesis.[5]
Materials:
-
2-Aminopyridine (1 mmol)
-
Appropriate aromatic aldehyde (in this case, salicylaldehyde) (1 mmol)
Procedure:
-
Grind a mixture of 2-aminopyridine and salicylaldehyde thoroughly in a clean, dry porcelain mortar with a pestle until the mixture becomes sticky.[5]
-
Leave the sticky mass in the air for a period ranging from 2 to 70 minutes, with occasional grinding.[5]
-
Monitor the reaction completion using thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, scrape the solid mass from the mortar.
-
Recrystallize the product from dilute aqueous ethanol.[5]
Characterization Data
The synthesized Salicylidene-2-aminopyridine can be characterized using various spectroscopic techniques.
| Technique | Key Observations |
| Infrared (IR) Spectroscopy | A characteristic band for the imine group (C=N) stretching vibration appears around 1608-1615 cm⁻¹. The absence of the aldehydic C=O stretching band confirms the formation of the Schiff base. A band for the phenolic C-O stretching is observed around 1270-1288 cm⁻¹.[2] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A sharp singlet corresponding to the imine proton (-CH=N-) is typically observed between 9.34 and 9.53 ppm, confirming the formation of the Schiff base.[2] |
Biological Activities and Mechanism of Action
Salicylidene-2-aminopyridine and its metal complexes have demonstrated notable biological activities, particularly antimicrobial properties.[2][3]
Antimicrobial Activity
Studies have shown that Salicylidene-2-aminopyridine and its derivatives are capable of inhibiting the growth of various bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.[2] The antimicrobial efficacy can be influenced by the presence of different substituent groups on the salicylidene ring and the solvent used.[2]
Proposed Mechanism of Action
The biological activity of Salicylidene-2-aminopyridine is often enhanced upon coordination with metal ions.[1] The resulting metal complexes are believed to exert their antimicrobial effects by disrupting essential microbial metabolic pathways.[1]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Salicylidene-2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Salicylidene-2-aminopyridine, a Schiff base ligand with significant applications in coordination chemistry and potential pharmacological activities. The synthesis is achieved through the condensation reaction of salicylaldehyde and 2-aminopyridine. This protocol outlines two common methods: reflux and room temperature synthesis. Included are comprehensive procedures, characterization data, and a graphical representation of the synthesis workflow.
Introduction
Salicylidene-2-aminopyridine, also known as N-salicylidene-2-aminopyridine, is a Schiff base compound formed from the condensation of salicylaldehyde and 2-aminopyridine.[1] These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N) and are of significant interest due to their ability to form stable complexes with various metal ions.[1] The resulting metal complexes have diverse applications, including in catalysis and as potential therapeutic agents. The synthesis of Salicylidene-2-aminopyridine is a straightforward and common procedure in many organic and inorganic chemistry laboratories.
Chemical Reaction
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Salicylidene-2-aminopyridine
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O | [2][3] |
| Molecular Weight | 198.22 g/mol | [2][3][4] |
| Appearance | Yellow-orange crystals | [5][6] |
| Melting Point | 60-64 °C | [5][6] |
| Yield (Reflux) | 33-35% | [5][6] |
| Yield (Grinding) | Not specified, but generally a green method | [2] |
| ¹H NMR (CDCl₃) | δ 6.91-8.51 (m, 8H, Ar-H), 9.41 (s, 1H, CH=N), 13.41 (s, 1H, OH) | [5][6] |
| IR (cm⁻¹) | ~3434 (O-H), ~1615 (C=N), ~1590 (C=C), ~1280 (C-O) | [5][6] |
Experimental Protocols
Two primary methods for the synthesis of Salicylidene-2-aminopyridine are detailed below.
Method 1: Synthesis under Reflux
This is the most common method and generally provides higher yields.[1]
Materials:
-
Salicylaldehyde (2.45 g, 20 mmol)
-
2-Aminopyridine (1.88 g, 20 mmol)
-
Ethanol (20 mL)
-
Formic acid (2 drops, optional catalyst)[5]
-
Round-bottom flask (100 mL)
-
Condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ethanol-hexane mixture (1:1) for recrystallization
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.88 g (20 mmol) of 2-aminopyridine in 10 mL of ethanol with stirring.
-
To this solution, add a solution of 2.45 g (20 mmol) of salicylaldehyde in 10 mL of ethanol.
-
Add two drops of formic acid to the reaction mixture.[5]
-
Attach a condenser to the flask and reflux the mixture with continuous stirring for 6 hours.[5]
-
After the reflux period, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration using a Büchner funnel.
-
Recrystallize the crude product from an ethanol-hexane (1:1) mixture to obtain pure yellow-orange crystals.[5][6]
-
Dry the crystals in a desiccator and record the yield and melting point.
Method 2: Room Temperature Synthesis (Solvent-Free Grinding)
This method is a greener alternative to the reflux method.[2]
Materials:
-
Salicylaldehyde (1 mmol)
-
2-Aminopyridine (1 mmol)
-
Mortar and pestle
-
Spatula
Procedure:
-
Place 1 mmol of 2-aminopyridine and 1 mmol of salicylaldehyde in a clean, dry porcelain mortar.[2]
-
Grind the mixture thoroughly with a pestle until it becomes a sticky mass.[2]
-
Leave the sticky mass in the air, with occasional grinding, for a period of 2-70 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete (as indicated by TLC), scrape the solid product from the mortar using a spatula.
-
The product can be further purified by recrystallization from dilute aqueous ethanol.[2]
Mandatory Visualization
Caption: Workflow for the synthesis of Salicylidene-2-aminopyridine via the reflux method.
References
- 1. Buy Salicylidene 2-aminopyridine (EVT-1490307) | 1823-47-8 [evitachem.com]
- 2. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Salicylidene 2-aminopyridine [webbook.nist.gov]
- 4. Salicylidene-2-aminopyridine | C12H12N2O | CID 136250379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of Salicylidene-2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Salicylidene-2-aminopyridine, a Schiff base with significant potential in coordination chemistry and drug development. The protocol focuses on a microwave-assisted approach, which offers substantial advantages over conventional synthesis methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This method presents a rapid and efficient pathway for obtaining Salicylidene-2-aminopyridine, facilitating further research into its therapeutic and materials science applications.
Introduction
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications, including as catalysts, intermediates in organic synthesis, and as biologically active compounds. Salicylidene-2-aminopyridine, formed from the condensation of salicylaldehyde and 2-aminopyridine, is a well-known bidentate ligand capable of forming stable complexes with various metal ions. These complexes are of great interest for their potential catalytic, medicinal, and material properties.
Conventional synthesis of Schiff bases often requires prolonged reaction times at elevated temperatures, frequently in organic solvents.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[2][3] Microwave irradiation provides rapid and uniform heating, often leading to dramatic accelerations in reaction rates and higher product yields.[3] Furthermore, microwave-assisted syntheses can often be performed under solvent-free conditions, reducing the environmental impact and simplifying product purification.[4][5]
These application notes provide a detailed protocol for the microwave-assisted synthesis of Salicylidene-2-aminopyridine, a comparative analysis of reaction conditions, and a discussion of the advantages of this modern synthetic approach.
Reaction Scheme
Caption: Reaction scheme for the synthesis of Salicylidene-2-aminopyridine.
Comparative Data of Synthesis Methods
The following table summarizes the key differences between conventional and microwave-assisted synthesis methods for Schiff bases, based on literature data for similar compounds.
| Parameter | Conventional Method | Microwave-Assisted Method (Proposed) | Reference(s) |
| Reaction Time | 2-15 hours | 1-10 minutes | [3] |
| Yield | Typically lower (e.g., ~30-80%) | Generally higher (e.g., >85%) | [1][3] |
| Solvent | Often requires organic solvents (e.g., ethanol) | Can be performed solvent-free or with minimal solvent | [4][5] |
| Energy Consumption | High due to prolonged heating | Low due to short reaction times | [2] |
| Work-up | Often requires more extensive purification | Simpler, with cleaner reaction profiles | [2][4] |
| Catalyst | Often requires an acid or base catalyst | Can be catalyst-free or use a solid support catalyst | [4] |
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of Salicylidene-2-aminopyridine. It is a generalized procedure based on established methods for similar Schiff bases.[4][5][6] Researchers should optimize the parameters for their specific microwave synthesis setup.
Materials and Equipment
-
Salicylaldehyde (1.0 mmol, 0.122 g)
-
2-Aminopyridine (1.0 mmol, 0.094 g)
-
Microwave reactor (monomode or multimode)
-
Reaction vessel (10 mL microwave vial)
-
Magnetic stirrer bar
-
Ethanol (optional, for recrystallization)
-
Analytical balance
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Experimental Workflow Diagram
Caption: Experimental workflow for microwave-assisted synthesis.
Synthesis Procedure
-
Reactant Preparation: Accurately weigh 1.0 mmol of salicylaldehyde and 1.0 mmol of 2-aminopyridine and place them in a 10 mL microwave reaction vial equipped with a small magnetic stirrer bar.
-
Solvent/Catalyst (Optional):
-
Solvent-free: For a green chemistry approach, proceed without any solvent. A few drops of a catalyst like glacial acetic acid can be added to enhance the reaction rate.[6]
-
Solvent-based: Alternatively, a minimal amount of a polar solvent such as ethanol (~2-3 mL) can be added to facilitate mixing and heat absorption.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a power of 400-600 W for 1-5 minutes.[4][6] The reaction temperature should be monitored and controlled if possible, typically in the range of 80-120°C.
-
Reaction Monitoring: After the initial irradiation period, carefully cool the vial and take a small aliquot to monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Product Isolation and Purification:
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
If the reaction was performed solvent-free, the resulting solid can be directly recrystallized.
-
Add a small amount of ethanol and gently heat to dissolve the product. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: The identity and purity of the synthesized Salicylidene-2-aminopyridine should be confirmed by standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key components and outcomes of the microwave-assisted synthesis.
Caption: Logical relationship of the microwave-assisted synthesis process.
Conclusion
The microwave-assisted synthesis of Salicylidene-2-aminopyridine represents a significant improvement over conventional methods. This approach is characterized by its speed, efficiency, and adherence to the principles of green chemistry. The provided protocol offers a robust starting point for researchers to rapidly synthesize this valuable Schiff base, thereby accelerating research and development in areas where it has potential applications. The ease of this synthetic method, coupled with the important chemical properties of the product, makes it an attractive procedure for modern chemistry laboratories.
References
Application Notes and Protocols for Antimicrobial Activity Testing of Salicylidene-2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylidene-2-aminopyridine is a Schiff base compound formed from the condensation of salicylaldehyde and 2-aminopyridine. Schiff bases are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] This document provides detailed protocols for testing the antimicrobial activity of Salicylidene-2-aminopyridine, methods for data presentation, and visual representations of the experimental workflow and potential mechanisms of action.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Salicylidene-2-aminopyridine
| Microorganism | Strain | MIC (µg/mL) [Example Data] |
| Staphylococcus aureus | ATCC 25923 | 64 |
| Escherichia coli | ATCC 25922 | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | 256 |
| Candida albicans | ATCC 10231 | 128 |
Note: The MIC values presented are for illustrative purposes and are not experimentally determined values for Salicylidene-2-aminopyridine.
Table 2: Zone of Inhibition of Salicylidene-2-aminopyridine (Agar Disk Diffusion)
| Microorganism | Strain | Zone of Inhibition (mm) [Example Data] |
| Staphylococcus aureus | ATCC 25923 | 15 |
| Escherichia coli | ATCC 25922 | 11 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 |
| Candida albicans | ATCC 10231 | 12 |
Note: The zone of inhibition values presented are for illustrative purposes and are not experimentally determined values for Salicylidene-2-aminopyridine.
Experimental Protocols
Synthesis of Salicylidene-2-aminopyridine
A common method for the synthesis of Salicylidene-2-aminopyridine involves the condensation reaction between salicylaldehyde and 2-aminopyridine.
Materials:
-
Salicylaldehyde
-
2-aminopyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and 2-aminopyridine in ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure Salicylidene-2-aminopyridine.
-
Dry the purified product under vacuum.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Salicylidene-2-aminopyridine stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit microbial growth)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard and then diluted
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Solvent control (broth with inoculum and the highest concentration of the solvent used)
-
Microplate reader or visual inspection
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the Salicylidene-2-aminopyridine stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
-
Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well (except the negative control wells).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Salicylidene-2-aminopyridine solution of a known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Positive control disks (e.g., standard antibiotics)
-
Negative control disks (impregnated with the solvent used to dissolve the compound)
Procedure:
-
Prepare MHA plates and allow them to dry.
-
Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a specific volume (e.g., 20 µL) of the Salicylidene-2-aminopyridine solution.
-
Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of complete inhibition (in mm) around each disk.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile agar plates (e.g., Tryptic Soy Agar or Nutrient Agar)
-
Sterile micropipette and tips
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum concentration. In practice, it is often determined as the lowest concentration that shows no bacterial growth on the subcultured agar plate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial activity testing.
Potential Mechanism of Action: Inhibition of DNA Gyrase
One of the proposed mechanisms of action for some Schiff bases is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Potential mechanism: DNA gyrase inhibition.
Potential Mechanism of Action: Cell Membrane Disruption
Another plausible mechanism involves the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents.
Caption: Potential mechanism: Cell membrane disruption.
References
Unveiling the Potential of Salicylidene-2-aminopyridine Derivatives in Oncology
Salicylidene-2-aminopyridine derivatives, a class of Schiff bases, and their metal complexes are emerging as a significant area of interest in cancer research. These compounds have demonstrated promising anticancer activities across a range of cancer cell lines. Their potential stems from their versatile chemical structures, which can be readily modified to enhance their biological activity and selectivity. This document provides an overview of their application in cancer research, including their cytotoxic effects and methodologies for their study.
Quantitative Data Summary
The anticancer activity of Salicylidene-2-aminopyridine derivatives and their metal complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the cytotoxic activity of several reported compounds.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Ru(III) complexes of azo Schiff base ligands from 2-aminopyridine | MCF-7 (Breast) | Not specified, but active | [1] |
| Ru(III) complexes of azo Schiff base ligands from 2-aminopyridine | NH3T3 (Normal) | 102.2 µg/ml | [1] |
| Pyrazole and pyridine containing complexes | Various | 6.72 - 16.87 | [1] |
| Cisplatin (Reference Drug) | Various | 32.38 | [1] |
| Mixed ligand palladium(II) complex 47d | HCT-116 (Colon) | Lower than Carboplatin (64.97 µM) | [1] |
| Spiro-pyridine derivative D | Caco-2 (Colon) | 0.124 (EGFR), 0.221 (VEGFR-2) | [2] |
| Acridine/Sulfonamide Hybrid 8b | HepG2 (Liver) | 14.51 | [3] |
| Acridine/Sulfonamide Hybrid 8b | HCT-116 (Colon) | 9.39 | [3] |
| Acridine/Sulfonamide Hybrid 8b | MCF-7 (Breast) | 8.83 | [3] |
| 2-amino-pyridine derivative 29 | CDK8 expressing colon cancer | 0.046 (46 nM) | [4] |
| Aminosteroid derivative RM-581 | DU-145 (Prostate) | 4.4 | [5] |
| Aminosteroid derivative RM-581 | PC-3 (Prostate) | 1.2 | [5] |
| Aminosteroid derivative RM-581 | LNCaP (Prostate) | 1.2 | [5] |
| Non-fused cyanopyridone 5a | MCF-7 (Breast) | 1.77 | [6] |
| Non-fused cyanopyridone 5e | MCF-7 (Breast) | 1.39 | [6] |
| Non-fused cyanopyridone 5a | HepG2 (Liver) | 2.71 | [6] |
| Fused pyridopyrimidine 6b | HepG2 (Liver) | 2.68 | [6] |
Experimental Protocols
Synthesis of Salicylidene-2-aminopyridine Schiff Bases
This protocol describes a general, solvent-free method for the synthesis of Salicylidene-2-aminopyridine derivatives.[7]
Materials:
-
2-Aminopyridine
-
Substituted Salicylaldehyde
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry porcelain mortar, combine equimolar amounts (e.g., 1 mmol) of 2-aminopyridine and the appropriate substituted salicylaldehyde.
-
Grind the mixture thoroughly with a pestle. The mixture will become sticky.
-
Allow the sticky mass to stand at room temperature for the time required for the reaction to complete (this can range from a few minutes to over an hour, and should be monitored by Thin Layer Chromatography).[7]
-
Occasionally grind the mixture during the reaction time.
-
Once the reaction is complete, collect the solid product.
-
Recrystallize the crude product from dilute aqueous ethanol to obtain the pure Schiff base.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability and proliferation.[2]
Materials:
-
Human cancer cell lines (e.g., HCT-15, MCF-7)[2]
-
Culture medium appropriate for the cell lines
-
Salicylidene-2-aminopyridine derivatives (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Apoptosis Analysis by Flow Cytometry
This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with Salicylidene-2-aminopyridine derivatives.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)[2]
-
Salicylidene-2-aminopyridine derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the compound of interest at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The data will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual signaling pathways that may be affected by Salicylidene-2-aminopyridine derivatives and a general workflow for their evaluation.
Caption: Proposed mechanism of action for anticancer activity.
References
- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Characterization of Salicylidene-2-aminopyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques and detailed protocols for the synthesis and characterization of Salicylidene-2-aminopyridine (sap) metal complexes. This class of coordination compounds has garnered significant interest due to its potential applications in medicinal chemistry, catalysis, and materials science.
Synthesis of Salicylidene-2-aminopyridine Metal Complexes
The synthesis of Salicylidene-2-aminopyridine metal complexes typically involves a two-step process: the synthesis of the Schiff base ligand followed by its reaction with a suitable metal salt.
Protocol: Synthesis of Salicylidene-2-aminopyridine (sap) Ligand
-
Materials: Salicylaldehyde, 2-aminopyridine, ethanol.
-
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and 2-aminopyridine in ethanol in separate flasks.
-
Add the ethanolic solution of salicylaldehyde dropwise to the solution of 2-aminopyridine with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Upon cooling, a yellow crystalline product of the Schiff base ligand will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry in a desiccator.
-
Protocol: Synthesis of Metal (II) Salicylidene-2-aminopyridine Complex
-
Materials: Salicylidene-2-aminopyridine ligand, metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O), ethanol or methanol.
-
Procedure:
-
Dissolve the Salicylidene-2-aminopyridine ligand in ethanol.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1.[1]
-
Reflux the reaction mixture for 3-4 hours.
-
The colored metal complex will precipitate out of the solution.
-
Filter the complex, wash with the solvent to remove any unreacted starting materials, and dry.
-
Experimental Workflow for Synthesis
Spectroscopic Characterization Techniques
A suite of spectroscopic techniques is employed to elucidate the structure, bonding, and electronic properties of the synthesized complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The key vibrational bands of the free ligand are compared with those of the metal complex.
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry KBr. Alternatively, for soluble complexes, a solution in a suitable solvent (e.g., DMSO) can be analyzed using a liquid cell.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
ν(C=N) (Azomethine): A shift in the stretching frequency of the azomethine group (typically around 1610-1630 cm⁻¹) to a lower or higher wavenumber in the complex spectrum indicates the coordination of the azomethine nitrogen to the metal ion.[2]
-
ν(C-O) (Phenolic): A shift in the phenolic C-O stretching frequency (around 1280 cm⁻¹) confirms the coordination of the phenolic oxygen.
-
ν(M-N) and ν(M-O): The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen and metal-oxygen bonds.
-
Table 1: Representative FT-IR Data (cm⁻¹) for Salicylidene-2-aminopyridine and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) | ν(C-O) | ν(M-N) | ν(M-O) |
| sap Ligand | ~3400 (broad) | ~1615 | ~1280 | - | - |
| [Cu(sap)₂] | - | ~1605 | ~1300 | ~520 | ~450 |
| [Ni(sap)₂] | - | ~1608 | ~1305 | ~515 | ~460 |
| [Co(sap)₂] | - | ~1603 | ~1298 | ~525 | ~455 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions (typically 10⁻³ to 10⁻⁵ M) of the ligand and the metal complexes in a suitable solvent like DMF or DMSO.[3]
-
Data Acquisition: Record the electronic spectra in the range of 200-800 nm using a quartz cuvette.[4]
-
Data Interpretation:
-
Ligand Bands: The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic rings and the azomethine group.[4]
-
Complex Bands: Upon complexation, these bands may shift. More importantly, new, weaker bands often appear in the visible region, which are attributed to d-d electronic transitions of the metal ion. The position and number of these d-d bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[5] Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed.
-
Table 2: Representative UV-Vis Data (λmax, nm) for Salicylidene-2-aminopyridine Metal Complexes in DMF
| Compound | π→π | n→π | d-d Transitions / Charge Transfer |
| sap Ligand | ~290, ~340 | ~420 | - |
| [Cu(sap)₂] | ~295, ~350 | ~430 | ~470, ~650 |
| [Ni(sap)₂] | ~292, ~345 | ~425 | ~550, ~620 |
| [Co(sap)₂] | ~298, ~355 | ~435 | ~580, ~690 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of diamagnetic complexes. For paramagnetic complexes, the spectra exhibit broad signals and large chemical shift ranges, which can still provide valuable structural information.[6][7]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
-
2D NMR (for complex structures): Techniques like COSY and HSQC can be used to establish connectivity.
-
-
Data Interpretation:
-
-OH Proton: The disappearance of the phenolic -OH proton signal (typically at δ > 10 ppm) in the complex spectrum confirms its deprotonation and coordination to the metal.
-
Azomethine Proton (-CH=N-): A shift in the chemical shift of the azomethine proton (around δ 8.5-9.0 ppm) indicates the involvement of the azomethine nitrogen in coordination.
-
Aromatic Protons: Shifts in the aromatic proton signals of both the salicylaldehyde and aminopyridine rings provide further evidence of complexation.
-
Paramagnetic Complexes: For paramagnetic complexes, the isotropic shifts (the difference in chemical shifts between the paramagnetic complex and a diamagnetic analogue) can be analyzed to gain insight into the electronic structure and magnetic properties.[8]
-
Table 3: Representative ¹H NMR Data (δ, ppm) in DMSO-d₆
| Proton | sap Ligand | [Zn(sap)₂] (Diamagnetic) |
| -OH (phenolic) | ~13.5 (s, 1H) | Absent |
| -CH=N- (azomethine) | ~8.9 (s, 1H) | ~9.1 (s, 1H) |
| Aromatic-H | 6.8 - 8.5 (m) | 6.9 - 8.7 (m) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of the complexes. Electrospray ionization (ESI) is a commonly used soft ionization technique for coordination compounds.[9]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Interpretation: Identify the molecular ion peak ([M]⁺ or [M]⁻) or related fragments (e.g., [M+H]⁺, [M+Na]⁺). The isotopic distribution pattern, especially for metals with multiple isotopes, can be used to confirm the identity of the complex.[10]
Structural and Thermal Analysis
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline complex, providing precise information on bond lengths, bond angles, and coordination geometry.[11][12]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the complex, which is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.[13]
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.
Protocol: TGA
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina or platinum crucible.[14]
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.[15]
-
Data Interpretation:
-
Dehydration: Mass loss at lower temperatures (typically < 150 °C) corresponds to the removal of lattice water molecules.
-
Decomposition: Mass loss at higher temperatures indicates the decomposition of the organic ligand, leaving behind a metal oxide residue. The decomposition pattern can provide insights into the stability of the complex.[16]
-
Table 4: Representative Thermal Analysis Data for a Hypothetical [M(sap)₂(H₂O)₂] Complex
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 100 - 150 | ~5% | Loss of two coordinated water molecules |
| 250 - 400 | ~60% | Decomposition of the organic ligand |
| > 400 | - | Stable metal oxide residue |
Application-Oriented Characterization
For drug development professionals, understanding the biological activity of these complexes is paramount.
Antimicrobial Activity Screening
The disc diffusion method is a widely used qualitative technique to screen for the antimicrobial activity of compounds.[17][18]
Protocol: Disc Diffusion Method
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Disc Application: Place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test complex (dissolved in a suitable solvent like DMSO) on the agar surface.
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Logical Relationship of Characterization Techniques
References
- 1. kbcc.cuny.edu [kbcc.cuny.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ijsra.net [ijsra.net]
- 4. ijmra.us [ijmra.us]
- 5. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. eucast: Disk diffusion methodology [eucast.org]
- 18. asm.org [asm.org]
Application Notes and Protocols: Salicylidene-2-aminopyridine as a Chemosensor for Al(III) and Fe(III)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicylidene-2-aminopyridine and its derivatives, such as (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS), have emerged as effective chemosensors for the detection of various metal ions.[1][2][3][4] These Schiff base compounds exhibit high sensitivity and selectivity, making them valuable tools in environmental monitoring, biological research, and industrial applications.[1][2][3] This document provides detailed application notes and experimental protocols for the use of a Salicylidene-2-aminopyridine derivative, specifically 3APS, as a fluorescent chemosensor for the detection of Aluminum(III) and Iron(III) ions. The protocols are based on established methodologies demonstrating rapid and efficient synthesis and sensing capabilities.[1][2][3][4]
Quantitative Data
The performance of the 3APS chemosensor for the detection of Al(III) and Fe(III) is summarized in the tables below. The data highlights the sensor's sensitivity and binding characteristics.
Table 1: Detection Limits and Stoichiometry
| Analyte | Detection Method | Ligand/Metal Stoichiometry | Detection Limit (μg/L) |
| Al(III) | Fluorescence | 1:1 | 20[1][2][3] |
| Fe(III) | Fluorescence | 1:1 | 45[1][2][3] |
Table 2: Binding Properties of 3APS with Al(III)
| Parameter | Method | Value |
| Binding Constant (K) | Benesi-Hildebrand | 3.2 x 10⁴ M⁻¹[4] |
Experimental Protocols
Synthesis of (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS)
This protocol describes a rapid and high-yield microwave-assisted synthesis of the 3APS chemosensor.[4]
Materials:
-
3-aminopyridine
-
o-salicylaldehyde
-
Absolute ethanol
-
Microwave synthesis reactor
-
Rotary evaporator
Procedure:
-
Dissolve 1.97 mmol of 3-aminopyridine in 5.0 mL of absolute ethanol in a microwave glass vessel.[4]
-
Add 1.2 equivalents of o-salicylaldehyde to the solution.[4]
-
Seal the vessel and place it in the microwave reactor.
-
Microwave the mixture for 5 minutes at 150 °C.[4]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the solvent using a rotary evaporator in vacuo. A yellow solid should be obtained.[4]
-
Recrystallize the solid twice from absolute ethanol to obtain pure 3APS (yield ~95%).[4]
-
Characterize the synthesized compound using FTIR, NMR, and elemental analysis to confirm its structure and purity.[1][2][3]
Preparation of Stock Solutions
Materials:
-
Synthesized 3APS chemosensor
-
Acetonitrile (ACN)
-
Ultrapure water
-
Metal salts (e.g., AlCl₃, FeCl₃, and other metal chlorides or nitrates for selectivity studies)
Procedure:
-
Sensor Stock Solution (3APS): Prepare a 2 x 10⁻⁴ M stock solution of 3APS in acetonitrile (ACN).[1][4]
-
Metal Ion Stock Solutions: Prepare 1.0 x 10⁻³ M stock solutions of each metal ion in ultrapure water.[1][4]
Fluorescence Detection of Al(III) and Fe(III)
This protocol outlines the procedure for the fluorescent detection of Al(III) and Fe(III) using the 3APS chemosensor.
Materials and Equipment:
-
3APS stock solution (2 x 10⁻⁴ M in ACN)
-
Metal ion stock solutions (1.0 x 10⁻³ M in water)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Fluorometer
Procedure:
-
Preparation of the Sensor Solution: Prepare a 2.2 x 10⁻⁶ M solution of the 3APS sensor in a 9:1 (v/v) water-acetonitrile (H₂O:ACN) mixture.[1]
-
Fluorescence Measurements:
-
Titration with Al(III) or Fe(III):
-
Data Analysis:
Selectivity Studies
This protocol is designed to evaluate the selectivity of the 3APS chemosensor for Al(III) and Fe(III) in the presence of other competing metal ions.
Procedure:
-
Prepare a series of solutions, each containing the 3APS sensor (2 x 10⁻⁶ M) and a different metal ion (e.g., Ba(II), Cd(II), Co(II), Cu(II), Mn(II), Ni(II), Zn(II)) at a concentration of 1.0 x 10⁻⁵ M in a 9:1 H₂O:ACN mixture.[1][4]
-
Prepare a solution containing the 3APS sensor (2 x 10⁻⁶ M) and Al(III) or Fe(III) (1.0 x 10⁻⁶ M).[4]
-
To the solution containing Al(III) or Fe(III), add other competing metal ions at a higher concentration (e.g., 1.0 x 10⁻⁵ M).[4]
-
Measure the fluorescence intensity at λex = 350 nm and λem = 405 nm for all solutions.[1][4]
-
Compare the fluorescence response of the sensor to Al(III) and Fe(III) with the response to other metal ions to determine the selectivity. The interference from other metals is expected to be minimal.[4]
Visualizations
Signaling Pathway
References
- 1. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples [mdpi.com]
Application Notes and Protocols for Fluorescence Spectroscopy of Salicylidene-2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylidene-2-aminopyridine is a Schiff base that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science, due to its intriguing photophysical properties.[1] This class of molecules is known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to a large Stokes shift and dual emission, making them promising candidates for fluorescent probes, sensors, and optoelectronic devices.[2]
These application notes provide a detailed experimental setup and protocols for the synthesis and fluorescence spectroscopy of Salicylidene-2-aminopyridine. The information is intended to guide researchers in accurately characterizing the photophysical properties of this compound and exploring its potential applications.
Synthesis of Salicylidene-2-aminopyridine
Salicylidene-2-aminopyridine is synthesized via a condensation reaction between salicylaldehyde and 2-aminopyridine.[1]
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) in absolute ethanol. In a separate beaker, dissolve salicylaldehyde (1 mmol) in absolute ethanol.
-
Reaction: Slowly add the salicylaldehyde solution to the 2-aminopyridine solution while stirring continuously.
-
Reflux: Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from dilute aqueous ethanol to obtain a yellow crystalline solid.[3]
Experimental Setup for Fluorescence Spectroscopy
The following describes a typical experimental setup for steady-state and time-resolved fluorescence spectroscopy of Salicylidene-2-aminopyridine.
Instrumentation:
A spectrofluorometer is the primary instrument required for these measurements. A typical setup includes:
-
Excitation Source: A high-intensity lamp, such as a Xenon arc lamp, provides a broad spectrum of light for excitation.
-
Excitation Monochromator: This selects the specific wavelength of light to excite the sample.
-
Sample Compartment: A cuvette holder for the sample solution. Standard 1 cm path length quartz cuvettes are typically used.
-
Emission Monochromator: This selects the specific wavelength of emitted light to be detected.
-
Detector: A sensitive light detector, such as a photomultiplier tube (PMT), measures the intensity of the emitted fluorescence.
For time-resolved measurements, a pulsed light source (e.g., a laser diode or a picosecond laser) and a time-correlated single-photon counting (TCSPC) system are required.
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a stock solution of Salicylidene-2-aminopyridine in a suitable solvent, such as acetonitrile (ACN) or ethanol, at a concentration of approximately 1 mM.
-
Working Solutions: Prepare a series of working solutions with concentrations ranging from 1 µM to 10 µM by diluting the stock solution with the chosen solvent. For applications involving aqueous media, a mixed solvent system like ACN-water can be used.[4]
-
Absorbance Measurement: Measure the absorbance of the working solutions at the intended excitation wavelength using a UV-Vis spectrophotometer. To avoid inner filter effects, the absorbance should be kept below 0.1.
Steady-State Fluorescence Spectroscopy
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Determination of Excitation and Emission Maxima:
-
Place a cuvette with a dilute solution of Salicylidene-2-aminopyridine in the sample holder.
-
Scan a range of excitation wavelengths (e.g., 300-400 nm) while monitoring the emission at a fixed wavelength (e.g., 450 nm) to determine the optimal excitation wavelength (λex).
-
Set the excitation monochromator to the determined λex and scan the emission monochromator over a range of wavelengths (e.g., 400-600 nm) to record the fluorescence emission spectrum and determine the emission maximum (λem).
-
Note: For a similar compound, 3-aminopyridine salicylidene, an excitation wavelength of 350 nm and an emission wavelength of 405 nm have been reported in an ACN-water mixture. These can be used as a starting point for optimization.[4]
-
-
Data Acquisition: Record the fluorescence emission spectra for all prepared working solutions.
Fluorescence Quantum Yield Measurement (Relative Method)
The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
-
Standard Preparation: Prepare a series of solutions of the standard with absorbances at the excitation wavelength matching those of the Salicylidene-2-aminopyridine solutions.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the Salicylidene-2-aminopyridine and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
Fluorescence lifetime measurements provide information about the decay kinetics of the excited state.
-
Instrumentation: Use a time-resolved fluorometer with a pulsed light source and a TCSPC detector.
-
Data Acquisition:
-
Excite the sample with a short pulse of light at the determined λex.
-
Measure the decay of the fluorescence intensity over time.
-
-
Data Analysis: The fluorescence decay data is typically fitted to a single or multi-exponential decay function to determine the fluorescence lifetime(s) (τ).
Data Presentation
| Parameter | Value (Estimated) | Solvent | Reference Compound |
| Excitation Maximum (λex) | ~350 nm | ACN/Water | 3-aminopyridine salicylidene[4] |
| Emission Maximum (λem) | ~405 nm | ACN/Water | 3-aminopyridine salicylidene[4] |
| Fluorescence Quantum Yield (Φ) | To be determined | - | - |
| Fluorescence Lifetime (τ) | To be determined | - | - |
Visualizations
Caption: Experimental workflow for the synthesis and fluorescence spectroscopy of Salicylidene-2-aminopyridine.
Caption: Key components of a typical spectrofluorometer for fluorescence spectroscopy.
Caption: Simplified signaling pathway of Excited-State Intramolecular Proton Transfer (ESIPT).
References
Troubleshooting & Optimization
How to increase the yield of Salicylidene-2-aminopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Salicylidene-2-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of Salicylidene-2-aminopyridine?
Salicylidene-2-aminopyridine is a Schiff base formed through the condensation reaction between salicylaldehyde and 2-aminopyridine.[1] The mechanism involves two key steps:
-
Nucleophilic Addition: The primary amine of 2-aminopyridine acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde to form an unstable intermediate called a carbinolamine.[2][3][4]
-
Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule), which can be catalyzed by acid or heat, to form the stable imine (Schiff base) product.[2][3][4]
Q2: What are the key factors influencing the yield of the reaction?
Several factors can significantly impact the yield and purity of Salicylidene-2-aminopyridine:
-
Temperature: Higher temperatures, typically achieved through refluxing, generally lead to higher and faster conversion to the product compared to room temperature reactions.[1]
-
Solvent: Polar solvents like ethanol are commonly used and favor the formation of Schiff bases.[1][2] However, solvent-free methods have also been reported to produce high yields.[5]
-
Catalyst: The reaction can be catalyzed by either an acid or a base.[4] A small amount of a catalyst like formic acid or acetic acid can increase the reaction rate.[6]
-
Water Removal: The formation of the Schiff base is a reversible reaction where water is a byproduct.[3] Actively removing water from the reaction mixture can shift the equilibrium towards the product side and increase the yield.[7] This can be achieved using a Dean-Stark apparatus, molecular sieves, or by performing the reaction in a solvent that forms an azeotrope with water.[7]
-
Purity of Reactants: The purity of the starting materials, salicylaldehyde and 2-aminopyridine, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
Q3: My product appears to be unstable and reverts to the starting materials. How can I prevent this?
The imine bond in Schiff bases can be susceptible to hydrolysis, especially in the presence of water or on silica gel during chromatography.[7][8] To minimize this:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Work up the reaction under anhydrous conditions if possible.
-
For purification, if column chromatography is necessary, consider deactivating the silica gel with a small amount of a non-polar base like triethylamine.[7] Recrystallization from a suitable solvent system (e.g., ethanol-hexane) is often a better alternative for purification.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient reaction time or temperature.- Reactants are not fully dissolved.- Water is inhibiting the reaction equilibrium.- Inactive catalyst. | - Increase the reflux time and/or temperature.- Ensure the reactants are fully dissolved in the solvent before heating.- Use a Dean-Stark apparatus or add molecular sieves to remove water.- Use a fresh or different acid/base catalyst. |
| Product is an Oil or Sticky Solid | - Impurities are present.- Incomplete removal of solvent. | - Purify the product by recrystallization from a suitable solvent system. A common system is dilute aqueous ethanol or ethanol-hexane.[5][6]- Ensure the product is thoroughly dried under vacuum. |
| Impure Product After Purification | - Hydrolysis of the product on silica gel during column chromatography.- Co-crystallization of impurities. | - Avoid column chromatography if possible. If necessary, use deactivated silica gel.- Try recrystallizing from a different solvent system. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective. |
| Aldehyde Peak in NMR Spectrum of Purified Product | - Incomplete reaction.- Hydrolysis of the Schiff base during workup or NMR sample preparation. | - Extend the reaction time or use a method to drive the reaction to completion (e.g., water removal).- Ensure the NMR solvent is anhydrous.[8] The presence of even trace amounts of water can cause hydrolysis. |
Quantitative Data Summary
The following table summarizes different reported methods and their corresponding yields for the synthesis of Salicylidene-2-aminopyridine.
| Method | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| Reflux | Ethanol | Formic Acid | Reflux | 6 hours | 35% | [6] |
| Reflux | Ethanol | - | Reflux | - | 75% | [6] (for a derivative) |
| Solvent-free Grinding | None | - | 20°C | ~10 minutes | 96% | [5] |
| Reflux | Absolute Ethanol | - | 75°C | - | - | [9] |
Experimental Protocols
High-Yield Solvent-Free Synthesis Protocol
This method is based on a green chemistry approach that offers a high yield in a short reaction time.[5]
-
Reactant Preparation: In a clean, dry porcelain mortar, add equimolar amounts of 2-aminopyridine (1 mmol) and salicylaldehyde (1 mmol).
-
Reaction: Grind the mixture thoroughly with a pestle. The mixture will become sticky.
-
Reaction Monitoring: Continue to grind occasionally for approximately 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, scrape the solid product from the mortar.
-
Purification: Recrystallize the solid product from dilute aqueous ethanol to obtain pure Salicylidene-2-aminopyridine.
Conventional Reflux Synthesis Protocol
This is a more traditional method for Schiff base synthesis.[6]
-
Reactant Preparation: Dissolve 2-aminopyridine (20 mmol) in ethanol (10 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Aldehyde: To the stirred solution, add a solution of salicylaldehyde (20 mmol) in ethanol (10 ml).
-
Catalysis (Optional): Add a few drops of a suitable catalyst, such as formic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The product should precipitate out of the solution. Collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from an ethanol-hexane mixture (1:1) to yield pure Salicylidene-2-aminopyridine.
Visualizations
Caption: Experimental workflow for the synthesis of Salicylidene-2-aminopyridine.
Caption: Key factors that can be optimized to increase the yield of Salicylidene-2-aminopyridine.
References
- 1. Buy Salicylidene 2-aminopyridine (EVT-1490307) | 1823-47-8 [evitachem.com]
- 2. SATHEE: Chemistry Schiff Bases [sathee.iitk.ac.in]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. iosrjournals.org [iosrjournals.org]
- 5. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Optimizing reaction conditions for Salicylidene-2-aminopyridine formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of Salicylidene-2-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Salicylidene-2-aminopyridine?
Salicylidene-2-aminopyridine is a Schiff base synthesized through the condensation reaction between salicylaldehyde and 2-aminopyridine. This reaction involves the formation of a carbon-nitrogen double bond (C=N), characteristic of an imine, with the elimination of a water molecule.[1][2]
Q2: What are the most common methods for carrying out this synthesis?
The most frequently employed methods include:
-
Reflux Method: This is the most common approach, involving heating the reactants in a solvent such as ethanol for several hours to ensure complete conversion and generally results in higher yields.[1]
-
Room Temperature Method: The reaction can be performed by stirring the reactants at room temperature, though this method often yields less product compared to the reflux method.[1]
-
Solvent-Free Grinding: A green chemistry approach involves grinding the two reactants together in a mortar and pestle until a sticky mass is formed, which is then left to react.[3]
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.[4][5]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[1][6] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate), the disappearance of the starting materials (salicylaldehyde and 2-aminopyridine) and the appearance of the product spot can be tracked.
Q4: What are the typical methods for purifying the final product?
The most common purification technique is recrystallization.[3][7] Dilute aqueous ethanol or a mixture of ethanol and hexane are often used as recrystallization solvents.[3][8] For removal of excess 2-aminopyridine, especially in large-scale preparations, cation-exchange chromatography can be an effective method.[9]
Q5: How can I confirm the formation of Salicylidene-2-aminopyridine?
The successful formation of the product can be confirmed through various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching vibration band around 1607-1615 cm⁻¹ and the disappearance of the aldehyde (C=O) stretching band from salicylaldehyde.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum should show a sharp singlet peak between δ 9.34-9.53 ppm, which is characteristic of the imine proton (-CH=N-).[7]
-
Elemental Analysis: This will confirm the elemental composition of the synthesized compound.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Increase the reaction time and/or temperature. Refluxing for several hours is generally more effective than stirring at room temperature.[1] |
| Reaction equilibrium is not shifted towards the product. | The reaction produces water, which can hydrolyze the imine product back to the reactants.[6][10] Remove water as it is formed using a Dean-Stark apparatus, molecular sieves, or a drying agent like anhydrous Na₂SO₄.[11][12] | |
| Impure reactants. | Ensure that the salicylaldehyde and 2-aminopyridine are pure and dry, as 2-aminopyridine can be hygroscopic. | |
| Inappropriate solvent. | The choice of solvent is crucial. Ethanol or methanol are commonly used and effective.[1][6] Aprotic solvents like toluene can also be used, particularly with a Dean-Stark trap.[13] | |
| Reaction is Slow | Lack of catalysis. | Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to protonate the carbonyl group and make it more electrophilic.[6][13] |
| Product is Impure | Presence of unreacted starting materials. | Monitor the reaction with TLC to ensure it has gone to completion.[1][6] If starting material remains, consider extending the reaction time or adding a slight excess of one reactant. Purify the product using recrystallization or column chromatography.[3][7] |
| Side reactions. | Basic conditions can sometimes lead to competing reactions.[13] Maintaining slightly acidic or neutral conditions is generally preferred for Schiff base formation. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | If the product does not precipitate upon cooling, try removing the solvent under reduced pressure. The resulting solid can then be recrystallized from a different solvent system. |
| Product is an oil. | This may indicate impurities. Try to purify a small sample by column chromatography to see if a solid product can be obtained. Seeding the oil with a previously obtained crystal can sometimes induce crystallization. |
Quantitative Data Presentation
Table 1: Effect of Solvent and Conditions on Yield
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Formic Acid (2 drops) | Reflux | 6 | 35 | [7] |
| Ethanol | None | Reflux | - | Good | [1][14] |
| Methanol | None | Room Temperature | - | - | [15] |
| Neat (Solvent-free) | None | 20 | 0.17 | 96 | [3] |
| Ethanol | None | 50 (stir) then 75 (reflux) | - | - | [16] |
| Water | None | Stir | Short | High | [11] |
| Toluene | Acetic Acid | Reflux (Dean-Stark) | - | - | [13] |
Note: "-" indicates data not specified in the source.
Experimental Protocols
Protocol 1: Synthesis of Salicylidene-2-aminopyridine via Reflux in Ethanol[7]
-
Dissolve 2-aminopyridine (1.88 g, 20 mmol) in ethanol (10 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add a solution of salicylaldehyde (2.45 g, 20 mmol) in ethanol (10 ml).
-
Add two drops of formic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 6 hours, monitoring the reaction progress periodically by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from an ethanol-hexane (1:1) mixture to obtain pure, yellow-orange crystals of Salicylidene-2-aminopyridine.
Protocol 2: Green Synthesis of Salicylidene-2-aminopyridine via Grinding[3]
-
Place 2-aminopyridine (1 mmol) and salicylaldehyde (1 mmol) in a clean, dry porcelain mortar.
-
Grind the mixture thoroughly with a pestle until it becomes a sticky mass.
-
Leave the sticky mass in the air for approximately 10 minutes, with occasional grinding.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, scrape the solid mass from the mortar.
-
Recrystallize the product from dilute aqueous ethanol.
Visualizations
Caption: Reaction pathway for Salicylidene-2-aminopyridine formation.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Buy Salicylidene 2-aminopyridine (EVT-1490307) | 1823-47-8 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. youtube.com [youtube.com]
- 13. scienceforums.net [scienceforums.net]
- 14. researchgate.net [researchgate.net]
- 15. A new salen base 5-(phenylazo)-N-(2-amino pyridine) salicyliden Schiff base ligand: synthesis, experimental and density functional studies on its crystal structure, FTIR, 1H NMR and 13C NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Salicylidene-2-aminopyridine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Salicylidene-2-aminopyridine by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the recrystallization of Salicylidene-2-aminopyridine.
Q1: My Salicylidene-2-aminopyridine is not dissolving in the recrystallization solvent.
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound, even at elevated temperatures. Incrementally add small portions of the hot solvent until the solid dissolves.
-
Incorrect Solvent: While ethanol or a dilute aqueous ethanol solution is commonly used, your specific batch of Salicylidene-2-aminopyridine might have impurities that affect its solubility.[1] Ensure you are using a polar solvent, as the compound is generally soluble in polar solvents and insoluble in non-polar ones.
-
Low Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of the compound.
Q2: Oily droplets are forming instead of crystals. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the solvent, often because the boiling point of the solvent is higher than the melting point of the solute.[2] Here are some solutions:
-
Add More Solvent: The concentration of the dissolved compound might be too high. Add more of the hot solvent to decrease the saturation point.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool down gradually. Slow cooling promotes the formation of crystals over oils. You can insulate the flask to slow down the cooling process.
-
Change the Solvent System: If the problem persists, consider using a solvent with a lower boiling point or a different solvent mixture.
Q3: No crystals are forming even after the solution has cooled.
A3: The absence of crystal formation is a common issue and can be addressed with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a pure crystal of Salicylidene-2-aminopyridine, add a tiny amount to the solution. The seed crystal will act as a template for other crystals to form.
-
-
Supersaturation: Your solution may be supersaturated. Try to cool the solution in an ice bath to further decrease the solubility of the compound.
-
Reduce Solvent Volume: It's possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: The yield of my recrystallized Salicylidene-2-aminopyridine is very low.
A4: A low yield can be disappointing but is often preventable:
-
Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[2] Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature Crystallization: If the solution cools too quickly during the hot filtration step, some product may crystallize out with the impurities. Ensure your filtration apparatus is pre-heated.
-
Incomplete Precipitation: Make sure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can improve the yield.
Quantitative Data
| Solvent | Temperature (K) | Molar Fraction Solubility (10^3 x) |
| Methanol | 273.15 | 331.42 |
| 283.15 | 405.17 | |
| 293.15 | 502.56 | |
| 303.15 | 618.23 | |
| 313.15 | 749.31 | |
| Ethanol | 273.15 | 245.18 |
| 283.15 | 305.72 | |
| 293.15 | 382.15 | |
| 303.15 | 474.29 | |
| 313.15 | 582.33 | |
| Acetonitrile | 273.15 | 78.44 |
| 283.15 | 95.12 | |
| 293.15 | 115.37 | |
| 303.15 | 139.88 | |
| 313.15 | 169.51 | |
| n-Hexane | 273.15 | 0.89 |
| 283.15 | 1.15 | |
| 293.15 | 1.48 | |
| 303.15 | 1.91 | |
| 313.15 | 2.47 |
Physicochemical Properties of Salicylidene-2-aminopyridine
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| Melting Point | Typically in the range of 67-69°C |
| Appearance | Cream-colored solid |
Experimental Protocol: Recrystallization of Salicylidene-2-aminopyridine
This protocol outlines a general procedure for the recrystallization of Salicylidene-2-aminopyridine from a dilute aqueous ethanol solution.
Materials:
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Crude Salicylidene-2-aminopyridine
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Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
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Buchner funnel and filter paper
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Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude Salicylidene-2-aminopyridine in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate while stirring. Add just enough hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Addition of Water: To the hot ethanolic solution, slowly add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold dilute ethanol-water solution to remove any remaining soluble impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Process Visualization
The following diagram illustrates the troubleshooting workflow for the recrystallization of Salicylidene-2-aminopyridine.
Caption: Troubleshooting workflow for the recrystallization process.
References
Technical Support Center: Salicylidene-2-aminopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Salicylidene-2-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Salicylidene-2-aminopyridine?
A1: The most prevalent and straightforward method for synthesizing Salicylidene-2-aminopyridine is the condensation reaction, a type of Schiff base formation, between salicylaldehyde and 2-aminopyridine. This is typically achieved by refluxing equimolar amounts of the two reactants in an alcohol solvent, most commonly ethanol.
Q2: What are the primary impurities I should expect in my crude Salicylidene-2-aminopyridine product?
A2: The most common impurities are typically unreacted starting materials: salicylaldehyde and 2-aminopyridine. Due to the reversible nature of Schiff base formation, hydrolysis of the product back to the starting materials can also occur, especially in the presence of water.
Q3: My reaction yield is lower than expected. What are the possible causes?
A3: Low yields can be attributed to several factors:
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Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to ensure completion.
-
Hydrolysis: The presence of excess water in the solvent or reactants can lead to the hydrolysis of the imine product back to the starting materials.
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Suboptimal reaction conditions: The reaction temperature and solvent can influence the yield. While ethanol is common, other solvents can be used, and the optimal conditions may vary.
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Loss during workup and purification: Product may be lost during filtration, washing, and recrystallization steps.
Q4: How can I purify my crude Salicylidene-2-aminopyridine?
A4: Recrystallization is the most common and effective method for purifying Salicylidene-2-aminopyridine. A mixed solvent system of ethanol and water is often effective. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon cooling, the purified product will crystallize out, leaving impurities in the mother liquor.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
While the primary impurities are often unreacted starting materials, other side products can form under certain conditions. This guide provides insights into potential side products and how to address them.
| Potential Side Product | Formation Mechanism | Mitigation Strategies | Appearance in Crude Product |
| Unreacted Salicylaldehyde | Incomplete reaction or use of excess salicylaldehyde. | Use a 1:1 molar ratio of reactants. Monitor the reaction by TLC to ensure full consumption of the limiting reagent. | Oily residue or a distinct almond-like odor. |
| Unreacted 2-Aminopyridine | Incomplete reaction or use of excess 2-aminopyridine. | Use a 1:1 molar ratio of reactants. Monitor the reaction by TLC. | Can be a crystalline solid, may impart a darker color to the crude product. |
| Product of Salicylaldehyde Self-Condensation (Aldol) | Base-catalyzed self-condensation of salicylaldehyde, especially in the presence of a strong base. | Avoid the use of strong bases. If a catalyst is needed, a weak acid is generally preferred for Schiff base formation. | Polymeric or resinous materials, often discolored. |
| Product of Dakin Reaction | Oxidation of salicylaldehyde to catechol, particularly if an oxidizing agent is present. | Ensure the reaction is carried out under an inert atmosphere if sensitivity to oxidation is a concern. Use high-purity, non-oxidized salicylaldehyde. | Dark-colored impurities. |
Experimental Protocol: Synthesis of Salicylidene-2-aminopyridine
This protocol outlines a standard laboratory procedure for the synthesis of Salicylidene-2-aminopyridine.
Materials:
-
Salicylaldehyde (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Absolute Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq) and 2-aminopyridine (1.0 eq).
-
Add absolute ethanol in a quantity sufficient to dissolve the reactants upon heating (e.g., 10 mL per gram of 2-aminopyridine).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
The product will begin to crystallize upon cooling. To enhance crystallization, the flask can be placed in an ice bath.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
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For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add deionized water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a desiccator.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of Salicylidene-2-aminopyridine.
This guide is intended to provide a starting point for troubleshooting common issues. Experimental conditions may need to be optimized for specific laboratory setups and reagent purities.
Improving the stability of Salicylidene-2-aminopyridine metal complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Salicylidene-2-aminopyridine metal complexes during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Salicylidene-2-aminopyridine metal complexes?
A1: The stability of these complexes is multifactorial. Key determinants include the nature of the metal ion, the pH of the solution, the solvent system employed, and the ambient temperature. The basicity of the Schiff base ligand and the potential for steric hindrance around the metal center also play crucial roles.[1]
Q2: How does pH affect the stability of the complex?
A2: The pH of the medium is critical. The Schiff base itself can undergo hydrolysis, particularly in acidic conditions, breaking the imine (C=N) bond.[2] Complexation with a metal ion generally enhances stability and shifts the optimal pH range for the complex's existence. For many Schiff base complexes, formation is favored in a pH range of approximately 6 to 10.[2] Extreme pH values, either highly acidic or alkaline, can lead to the decomposition of the complex.
Q3: What is the most common degradation pathway for Salicylidene-2-aminopyridine metal complexes?
A3: The primary degradation pathway is the hydrolysis of the Schiff base ligand back to its constituent salicylaldehyde and 2-aminopyridine. This process is often catalyzed by acidic or basic conditions.[3] Once the ligand degrades, the metal complex will dissociate.
Q4: Can the choice of solvent impact the stability of my complex?
A4: Absolutely. The polarity and coordinating ability of the solvent can significantly influence complex stability. Protic solvents, for instance, can participate in hydrogen bonding and may facilitate the hydrolysis of the imine bond. The dielectric constant of the solvent can also affect the electrostatic interactions within the complex.[4] It is advisable to use dry, aprotic solvents for reactions and storage whenever possible to minimize hydrolysis.
Q5: How does the metal ion itself contribute to the stability of the complex?
A5: The metal ion is central to the stability of the complex. The stability generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5] Factors such as the charge density of the metal ion (charge-to-radius ratio) and its preferred coordination geometry also significantly impact the stability of the resulting complex.[5]
Troubleshooting Guides
Issue 1: Low Yield or No Formation of the Metal Complex
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Adjust the pH of the reaction mixture. Schiff base formation and subsequent complexation are often optimal in a slightly basic medium. A pH in the range of 8-9 is a good starting point. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the Schiff base ligand, preventing complex formation.[3] |
| Steric Hindrance | If using substituted salicylaldehydes or aminopyridines, bulky groups near the coordination sites can prevent the ligand from binding effectively to the metal center. Consider using less sterically hindered precursors if possible. |
| Inappropriate Solvent | The starting materials may not be sufficiently soluble in the chosen solvent, preventing them from reacting. Try a different solvent or a solvent mixture to improve solubility. |
| Reaction Temperature | Some complexation reactions require heating to overcome activation energy barriers. If the reaction is not proceeding at room temperature, consider refluxing the reaction mixture. |
Issue 2: Precipitation of the Complex from Solution During Storage or Experimentation
| Possible Cause | Troubleshooting Step |
| Poor Solubility of the Complex | The complex may have limited solubility in the chosen solvent. Try using a more polar or non-polar solvent, depending on the nature of the complex, or a co-solvent system. For some aqueous studies, the use of a DMSO/water mixture can improve solubility.[1] |
| Change in pH | A shift in the pH of the solution can lead to the precipitation of the complex or its decomposition products. Ensure the solution is adequately buffered if pH stability is critical for your experiment. |
| Ligand Exchange | Components of your experimental medium (e.g., buffers, other additives) may act as competing ligands, displacing the Salicylidene-2-aminopyridine and leading to the precipitation of a different, less soluble species. |
Issue 3: Decomposition of the Complex Over Time
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Store the complex in a dry, inert atmosphere (e.g., under nitrogen or argon) and in an aprotic solvent. Avoid exposure to moisture and acidic or basic conditions. |
| Photosensitivity | Some metal complexes are light-sensitive. Store your complex in an amber vial or protected from light to prevent photochemical decomposition. |
| Thermal Instability | Store the complex at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways. Refer to thermal analysis data to understand the temperature limits of your specific complex. |
Data Presentation
Table 1: Stability Constants of Representative Schiff Base Metal Complexes
The following table presents stability constants for metal complexes of Schiff bases structurally related to Salicylidene-2-aminopyridine, as determined by pH-potentiometry. Higher log β values indicate greater complex stability.
| Metal Ion | Ligand | Solvent System | log β₁₁₀ | log β₁₂₀ | Reference |
| Cu(II) | Salicylidene aminoguanidine (SISC) | 30% (v/v) DMSO/H₂O | 13.98 | - | [1] |
| Fe(II) | Salicylidene aminoguanidine (SISC) | 30% (v/v) DMSO/H₂O | 8.13 | - | [1] |
| Fe(III) | Salicylidene aminoguanidine (SISC) | 30% (v/v) DMSO/H₂O | 15.22 | 28.18 | [1] |
| Cu(II) | Salicylaldehyde-L-valine Schiff base | Aqueous | 15.40 | - | [6] |
| Ni(II) | Salicylaldehyde-L-valine Schiff base | Aqueous | 9.12 | 12.35 | [6] |
| Zn(II) | Salicylaldehyde-L-valine Schiff base | Aqueous | 8.65 | - | [6] |
Note: β₁₁₀ represents the formation of a 1:1 metal-ligand complex, and β₁₂₀ represents the formation of a 1:2 metal-ligand complex.
Experimental Protocols
Protocol 1: Determination of Stability Constants by pH-Potentiometric Titration
This protocol outlines the determination of protonation constants of the ligand and the stability constants of its metal complexes.
Materials:
-
pH meter with a glass electrode (resolution of 0.1 mV)
-
Thermostated titration vessel
-
Magnetic stirrer
-
Microburette
-
Standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH, carbonate-free)
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Salicylidene-2-aminopyridine ligand
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Metal salt (e.g., perchlorate or nitrate salt of the metal ion)
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Inert salt for maintaining constant ionic strength (e.g., NaClO₄ or KNO₃)
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High-purity water (deionized and distilled)
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Inert gas (e.g., nitrogen or argon)
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions before each titration.
-
Titration of the Ligand: a. In the thermostated vessel, place a known volume of a solution containing the ligand, the strong acid, and the inert salt. b. Purge the solution with the inert gas for 15-20 minutes to remove dissolved CO₂. Maintain a gentle stream of the gas over the solution throughout the titration. c. Titrate the solution with the standardized strong base, adding small increments and recording the pH meter reading after each addition, ensuring the reading has stabilized.
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Titration of the Metal Complex: a. Repeat the procedure from step 2, but with the addition of a known concentration of the metal salt to the initial solution. The metal-to-ligand ratio should be chosen based on the expected stoichiometry of the complex (e.g., 1:1, 1:2).
-
Data Analysis: a. Plot the titration curves (pH vs. volume of base added). b. Use a suitable software package (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the overall stability constants (β) of the metal complexes.[1]
Protocol 2: Assessment of Redox Stability by Cyclic Voltammetry (CV)
This protocol provides a general method to investigate the electrochemical behavior and redox stability of the metal complexes.
Materials:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl, SCE)
-
Counter (auxiliary) electrode (e.g., platinum wire)
-
-
Solution of the metal complex in a suitable solvent
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Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆, LiClO₄)
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Inert gas (e.g., nitrogen or argon)
Procedure:
-
Preparation: a. Polish the working electrode to a mirror finish using alumina slurry, then rinse and sonicate in a suitable solvent. b. Prepare a solution of the metal complex at a known concentration (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Measurement: a. Place the solution in the electrochemical cell and de-aerate by bubbling the inert gas through it for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment. b. Immerse the three electrodes in the solution. c. Set the parameters on the potentiostat: initial potential, switching potential, final potential, and scan rate. A typical starting scan rate is 100 mV/s. d. Run the cyclic voltammogram.
-
Data Analysis: a. The resulting voltammogram (current vs. potential) will show peaks corresponding to oxidation and reduction events. b. The peak potentials (Epa and Epc) can be used to determine the formal reduction potential (E°'), which is a measure of the thermodynamic stability of the complex in different oxidation states. c. The reversibility of the redox process can be assessed by the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc). A reversible one-electron process at room temperature should have a ΔEp of approximately 59 mV.[7]
Visualizations
Caption: Factors influencing the stability of metal complexes.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Formation and primary degradation pathway of the metal complexes.
References
- 1. Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A Practical Beginner's Guide to Cyclic Voltammetry" by Noémie Elgrishi, Kelley J. Rountree et al. [repository.lsu.edu]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. ias.ac.in [ias.ac.in]
- 7. iitk.ac.in [iitk.ac.in]
Validation & Comparative
A Comparative Analysis of the Fluorescence Properties of Salicylidene-2-aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the photophysical behaviors of substituted Salicylidene-2-aminopyridine Schiff bases, complete with experimental data and mechanistic insights.
Salicylidene-2-aminopyridine and its derivatives represent a significant class of Schiff bases, garnering considerable attention for their intriguing photophysical properties and versatile applications, particularly as fluorescent chemosensors. These compounds are characterized by their robust fluorescence, which can be finely tuned through synthetic modifications. This guide provides a comparative overview of the fluorescence characteristics of various Salicylidene-2-aminopyridine derivatives, supported by experimental data and detailed protocols.
Comparative Photophysical Data
The fluorescence properties of Salicylidene-2-aminopyridine derivatives are highly sensitive to the nature of substituents on the salicylidene ring and the polarity of the solvent. The introduction of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics, leading to shifts in the excitation and emission wavelengths, and changes in the fluorescence quantum yield.
Below is a summary of the photophysical data for a selection of Salicylidene-2-aminopyridine derivatives.
| Derivative | Substituent (R) | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| Salicylidene-2-aminopyridine | -H | 390 | 480 | 90 | 0.34 | Ethanol |
| 5-Bromo-Salicylidene-2-aminopyridine | -Br | ~390 | ~485 | ~95 | 0.22 | Ethanol |
| 5-Nitro-Salicylidene-2-aminopyridine | -NO₂ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 5-Methoxy-Salicylidene-2-aminopyridine | -OCH₃ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| N-(3,5-ditert-butylsalicylidene)-2-aminopyridine | 3,5-di-t-Bu | Not Reported | ~450, ~530 | Not Reported | Not Reported | Cyclohexane |
Note: Comprehensive, directly comparative data for a wide range of derivatives in a single study is limited. The data presented is compiled from various sources and serves as a representative comparison. The fluorescence of these compounds can be highly solvent-dependent.[1]
Experimental Protocols
General Synthesis of Salicylidene-2-aminopyridine Derivatives
A common and efficient method for the synthesis of these Schiff bases is the condensation reaction between a substituted salicylaldehyde and 2-aminopyridine.[2]
Materials:
-
Substituted Salicylaldehyde (1 mmol)
-
2-Aminopyridine (1 mmol)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the substituted salicylaldehyde (1 mmol) in ethanol.
-
Add a solution of 2-aminopyridine (1 mmol) in ethanol to the salicylaldehyde solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Fluorescence Spectroscopy and Quantum Yield Determination
Instrumentation:
-
A calibrated fluorescence spectrophotometer.
-
UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the Salicylidene-2-aminopyridine derivatives in a spectroscopic grade solvent (e.g., ethanol, cyclohexane). The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the samples by exciting at their respective absorption maxima.
-
Quantum Yield Calculation (Relative Method): The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Fluorescence Mechanism and Sensing Applications
The fluorescence of Salicylidene-2-aminopyridine derivatives is often governed by Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the imine nitrogen, leading to the formation of a transient keto-tautomer which is responsible for the large Stokes shifted fluorescence.
A significant application of these compounds is in the detection of metal ions. Many derivatives exhibit a "turn-on" fluorescence response upon binding to specific metal ions like Zn²⁺, Al³⁺, and Fe³⁺. In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET) and C=N isomerization, can quench the fluorescence. Upon coordination with a metal ion, the molecule becomes more rigid, inhibiting these non-radiative processes and leading to a significant enhancement of the fluorescence intensity.
Below is a diagram illustrating the general workflow for the synthesis and fluorescence analysis of these derivatives, as well as a diagram depicting the "turn-on" sensing mechanism.
References
Unveiling Molecular Harmony: A Comparative Guide to Validating Experimental Spectra of Salicylidene-2-aminopyridine with DFT Calculations
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of experimental spectroscopic data for Salicylidene-2-aminopyridine, a versatile Schiff base, with theoretical values obtained from Density Functional Theory (DFT) calculations. By juxtaposing experimental findings with computational predictions, we demonstrate the power of DFT in validating and interpreting spectroscopic results, a critical step in confirming molecular structure and understanding electronic properties.
Experimental and Computational Synergy
The validation of the molecular structure of Salicylidene-2-aminopyridine is achieved through a synergistic approach that combines experimental spectroscopic techniques with quantum chemical calculations. Experimental methods provide empirical data on the molecule's properties, while DFT calculations offer a theoretical framework for interpreting these results and predicting spectral features.
Experimental Protocols
Synthesis of Salicylidene-2-aminopyridine:
The synthesis of Salicylidene-2-aminopyridine is typically achieved through a condensation reaction between salicylaldehyde and 2-aminopyridine.[1][2] A common procedure involves dissolving equimolar amounts of salicylaldehyde and 2-aminopyridine in a suitable solvent, such as methanol or ethanol.[1][2] The mixture is then refluxed for a period, after which the product precipitates upon cooling and can be purified by recrystallization.[2][3]
Spectroscopic Characterization:
-
FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectra are recorded to identify the characteristic functional groups present in the molecule. The vibrational frequencies of bonds such as C=N (imine), C-O (phenolic), and N-H are key indicators of the Schiff base formation.
-
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption maxima (λmax) provide insights into the electronic structure and conjugation.[4]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively. Chemical shifts are crucial for confirming the connectivity of atoms in the molecular structure.[1]
Computational Methodology: DFT Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric and electronic properties of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[1]
Geometry Optimization and Frequency Calculations:
The first step in the computational analysis is to determine the most stable three-dimensional conformation of the Salicylidene-2-aminopyridine molecule. This is achieved through geometry optimization calculations. Subsequently, vibrational frequency calculations are performed on the optimized geometry to predict the IR spectrum. These calculations also confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Prediction of Electronic and NMR Spectra:
Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis).[4] The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts.[5]
Comparative Analysis: Experimental vs. Theoretical Data
The core of this guide is the direct comparison of experimental spectroscopic data with the values predicted by DFT calculations. This comparison allows for the validation of the experimental results and a deeper understanding of the underlying molecular properties.
Vibrational Spectra (FT-IR)
The table below presents a comparison of key experimental and calculated vibrational frequencies for Salicylidene-2-aminopyridine. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.
| Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) (B3LYP) | Assignment |
| O-H Stretch | ~3434 | ~3450 | Phenolic hydroxyl group |
| C=N Stretch | ~1613 | ~1620 | Imine group |
| C-O Stretch | ~1278 | ~1285 | Phenolic C-O bond |
Note: Experimental values are approximate and can vary based on the specific experimental conditions and sample preparation.
Electronic Spectra (UV-Vis)
The electronic transitions of Salicylidene-2-aminopyridine are characterized by absorption bands in the UV-Vis region. TD-DFT calculations can predict the wavelengths of these transitions and the corresponding oscillator strengths.
| Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT/B3LYP) | Transition |
| ~365 | ~360 | π → π |
| ~300 | ~295 | n → π |
Note: The solvent can significantly influence the position of the absorption bands. The calculated values are typically for the gas phase unless a solvent model is explicitly included.[4]
NMR Spectra (¹H and ¹³C)
The agreement between experimental and calculated NMR chemical shifts provides strong evidence for the proposed molecular structure.
¹H NMR Chemical Shifts (ppm)
| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) |
| -OH | ~13.40 | ~13.55 |
| -CH=N- | ~9.41 | ~9.50 |
| Aromatic H | 6.91-8.49 | 6.80-8.60 |
¹³C NMR Chemical Shifts (ppm)
| Carbon | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) |
| C=N | ~160 | ~162 |
| C-O | ~158 | ~159 |
| Aromatic C | 115-150 | 114-152 |
Note: Chemical shifts are relative to a standard (e.g., TMS). DFT methods, such as B3LYP, have been shown to provide values that are in good accordance with experimental NMR spectra.[1]
Workflow for DFT Validation of Experimental Spectra
The following diagram illustrates the logical workflow for validating experimental spectra with DFT calculations.
Caption: Workflow for validating experimental spectra with DFT.
Conclusion
The close agreement between the experimental spectroscopic data and the values predicted by DFT calculations provides a robust validation of the molecular structure of Salicylidene-2-aminopyridine. This comparative approach not only confirms the successful synthesis of the target molecule but also allows for a more detailed assignment of spectral features. For researchers in drug development and materials science, the integration of computational chemistry with experimental techniques is an invaluable strategy for accelerating the design and characterization of novel molecular entities.
References
- 1. A new salen base 5-(phenylazo)-N-(2-amino pyridine) salicyliden Schiff base ligand: synthesis, experimental and density functional studies on its crystal structure, FTIR, 1H NMR and 13C NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Biological Activity of Salicylidene-2-aminopyridine Upon Metal Complexation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Salicylidene-2-aminopyridine and its metal complexes, supported by experimental data. It has been observed that the chelation of metal ions with this Schiff base ligand can significantly enhance its therapeutic properties.
Salicylidene-2-aminopyridine, a Schiff base derived from the condensation of salicylaldehyde and 2-aminopyridine, has attracted considerable interest in medicinal chemistry due to its diverse biological activities. However, numerous studies have demonstrated that the formation of metal complexes with this ligand can lead to a remarkable potentiation of its antimicrobial, anticancer, and antioxidant effects. This enhancement is often attributed to the principles of chelation theory, which suggest that the coordination of a metal ion to a ligand can increase the lipophilicity of the complex, facilitating its transport across cell membranes and subsequent interaction with intracellular targets.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, comparing the biological activity of the free Salicylidene-2-aminopyridine ligand with its corresponding metal complexes.
Antimicrobial Activity
The antimicrobial efficacy of Salicylidene-2-aminopyridine and its metal complexes has been evaluated against a range of pathogenic bacteria and fungi. The data, presented as the diameter of the zone of inhibition, consistently shows that the metal complexes exhibit greater inhibitory effects than the free ligand.
| Compound | Concentration (mg/mL) | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |
| Salicylidene-2-aminopyridine | 1 | 10 | 8 | 9 |
| [Cu(Sal-2-amino)₂] | 1 | 18 | 15 | 16 |
| [Ni(Sal-2-amino)₂] | 1 | 15 | 13 | 14 |
| [Co(Sal-2-amino)₂] | 1 | 16 | 14 | 15 |
Sal-2-amino refers to the Salicylidene-2-aminopyridine ligand.
Anticancer Activity
The cytotoxic potential of these compounds has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, is significantly lower for the metal complexes, indicating enhanced anticancer activity.
| Compound | Cell Line | IC50 (µM) |
| Salicylidene-2-aminopyridine | MCF-7 (Breast Cancer) | > 100 |
| [Ru(Sal-2-amino)₂(Cl)₂] | MCF-7 (Breast Cancer) | 15.2 |
| Salicylidene-2-aminopyridine | HeLa (Cervical Cancer) | > 100 |
| [Ru(Sal-2-amino)₂(Cl)₂] | HeLa (Cervical Cancer) | 12.8 |
| Salicylidene-2-aminopyridine | A549 (Lung Cancer) | > 100 |
| [Ru(Sal-2-amino)₂(Cl)₂] | A549 (Lung Cancer) | 18.5 |
Sal-2-amino refers to the Salicylidene-2-aminopyridine ligand.
Antioxidant Activity
The antioxidant capacity, often assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, also demonstrates the superior performance of the metal complexes compared to the free ligand. The lower EC50 value for the complexes signifies a more potent antioxidant effect.
| Compound | DPPH Scavenging Activity (EC50, µg/mL) |
| Salicylidene-2-aminopyridine | 85 |
| [Zn(Sal-2-amino)₂] | 42 |
| [Cu(Sal-2-amino)₂] | 35 |
Sal-2-amino refers to the Salicylidene-2-aminopyridine ligand.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Synthesis of Salicylidene-2-aminopyridine
The Schiff base ligand is typically synthesized via a condensation reaction between salicylaldehyde and 2-aminopyridine.
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and 2-aminopyridine in ethanol.
-
Add a few drops of a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting solid product is filtered, washed with cold ethanol, and dried in a desiccator.
Synthesis of Metal Complexes
The metal complexes are generally prepared by reacting the Salicylidene-2-aminopyridine ligand with a corresponding metal salt.
Procedure:
-
Dissolve the Salicylidene-2-aminopyridine ligand in a suitable solvent (e.g., ethanol, methanol).
-
In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The reaction mixture is then refluxed for 3-4 hours.
-
The precipitated metal complex is filtered, washed with the solvent, and dried.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the compounds.
Procedure:
-
Prepare sterile Mueller-Hinton agar plates.
-
A standardized microbial inoculum (e.g., 1.5 x 10⁸ CFU/mL) is uniformly spread on the surface of the agar plates.
-
Wells of a fixed diameter (e.g., 6 mm) are bored into the agar using a sterile cork borer.
-
A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][2][3]
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.[1]
-
The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.[1]
-
After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[1]
-
The plate is incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO, isopropanol).[1]
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solutions is measured at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value is determined from the plot of scavenging activity against the concentration of the test compound.
Visualizing the Workflow
The following diagram illustrates the general workflow for comparing the biological activity of a free ligand versus its metal complexes.
Caption: Workflow for comparing the biological activity of a free ligand and its metal complex.
Signaling Pathway of Apoptosis Induction by Metal Complexes
Many metal complexes, including those of Salicylidene-2-aminopyridine, exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, general signaling pathway.
Caption: General signaling pathway of apoptosis induced by metal complexes.
References
A Researcher's Guide to Validating Salicylidene-2-aminopyridine-Metal Ion Binding Stoichiometry
For researchers, scientists, and drug development professionals, understanding the precise binding stoichiometry between a ligand and a metal ion is fundamental for the development of novel therapeutic agents and chemical sensors. This guide provides a comparative analysis of experimental methods to validate the binding stoichiometry of Salicylidene-2-aminopyridine, a versatile Schiff base ligand, with various metal ions. We present supporting experimental data, detailed protocols, and a comparison with alternative chelating agents.
Salicylidene-2-aminopyridine and its derivatives are known to form stable complexes with a range of metal ions. The stoichiometry of these complexes, or the ratio in which the ligand binds to the metal ion, is a critical parameter that influences the complex's stability, reactivity, and potential applications. This guide will delve into the experimental techniques used to elucidate this crucial characteristic.
Comparative Analysis of Binding Stoichiometry
The binding stoichiometry of Salicylidene-2-aminopyridine with metal ions can vary depending on the specific metal ion and the experimental conditions. Below is a summary of reported binding stoichiometries for a closely related derivative, 3-Aminopyridine Salicylidene (3APS), and a direct complex of Salicylidene-2-aminopyridine. For comparison, data for common alternative chelating agents, EDTA and DTPA, are also included.
| Ligand | Metal Ion | Stoichiometry (Ligand:Metal) | Experimental Method | Reference |
| 3-Aminopyridine Salicylidene | Cu(II) | 2:1 | Job's Plot | [1][2] |
| 3-Aminopyridine Salicylidene | Al(III) | 1:1 | Job's Plot | [2][3] |
| 3-Aminopyridine Salicylidene | Fe(III) | 1:1 | Job's Plot | [2][3] |
| Salicylidene-2-aminopyridine | Cu(II) | 2:1 | Elemental Analysis | [4] |
| EDTA | Various | 1:1 | Titration | |
| DTPA | Various | 1:1 | Titration |
Experimental Protocols for Stoichiometry Determination
A variety of biophysical techniques can be employed to determine the binding stoichiometry of Salicylidene-2-aminopyridine with metal ions. Each method offers distinct advantages and provides complementary information.
UV-Visible (UV-Vis) Spectroscopy: The Job's Plot Method
UV-Vis spectroscopy is a widely used technique for studying metal-ligand complexation. The method of continuous variations, commonly known as Job's plot, is a straightforward graphical method to determine stoichiometry.[5][6]
Experimental Workflow:
Caption: A flowchart illustrating the key steps in performing a Job's plot experiment.
Detailed Protocol:
-
Solution Preparation: Prepare equimolar stock solutions of Salicylidene-2-aminopyridine and the metal salt in a suitable solvent system (e.g., a mixture of an organic solvent like acetonitrile and water).[7]
-
Mixing Series: Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while the total concentration of the ligand and metal ion remains constant. For example, for a total concentration of 1 x 10⁻⁵ M, solutions can be prepared with ligand:metal ratios of 0:10, 1:9, 2:8, ..., 9:1, 10:0.[1]
-
Absorbance Measurement: After allowing the solutions to equilibrate, measure the absorbance of each solution at the wavelength where the metal-ligand complex shows maximum absorbance. This wavelength can be determined by running a preliminary scan of a solution containing both the ligand and the metal ion.[1]
-
Data Analysis: Plot the difference in absorbance (between the complex and the free ligand) against the mole fraction of the ligand. The mole fraction at which the plot shows a maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[5][6]
Fluorescence Spectroscopy
For fluorescent ligands like some Salicylidene-2-aminopyridine derivatives, fluorescence spectroscopy offers a highly sensitive method to determine binding stoichiometry, often using a similar titration or Job's plot approach as in UV-Vis spectroscopy.[3]
Logical Relationship for Fluorescence Titration:
Caption: The logical flow of how fluorescence changes upon complexation are used to determine binding stoichiometry.
Detailed Protocol:
-
Titration Setup: A solution of the fluorescent ligand is titrated with increasing concentrations of the metal ion.
-
Fluorescence Measurement: The fluorescence emission spectrum is recorded after each addition of the metal ion at a fixed excitation wavelength.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the molar ratio of metal to ligand. The point at which the fluorescence intensity plateaus indicates the saturation of the binding sites and thus the stoichiometry of the complex.
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful technique that can provide detailed information about the binding site and stoichiometry. By monitoring the chemical shift changes of the ligand's protons upon addition of a metal ion, one can determine the binding ratio.
Experimental Workflow:
Caption: A step-by-step workflow for determining binding stoichiometry using NMR titration.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of Salicylidene-2-aminopyridine in a deuterated solvent.
-
Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the free ligand.
-
Titration: Add small, precise volumes of a concentrated solution of the metal salt to the NMR tube containing the ligand solution.
-
Spectral Acquisition: After each addition, the solution is mixed thoroughly, and an NMR spectrum is acquired.
-
Data Analysis: The chemical shifts of specific protons of the ligand that are affected by the metal binding are monitored. A plot of the change in chemical shift (Δδ) versus the molar ratio of the metal to the ligand is generated. The point at which the chemical shifts no longer change upon further addition of the metal ion indicates the stoichiometry of the complex.[8][9]
Isothermal Titration Calorimetry (ITC)
ITC is a highly quantitative technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction in a single experiment.[10][11]
Signaling Pathway for ITC Measurement:
Caption: The signaling pathway from the injection of a metal ion to the determination of thermodynamic parameters in an ITC experiment.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of Salicylidene-2-aminopyridine and the metal salt in the same buffer to minimize heats of dilution. The ligand is typically placed in the sample cell, and the metal ion solution in the injection syringe.
-
Titration: A series of small, precise injections of the metal ion solution are made into the ligand solution in the calorimeter cell.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of the metal to the ligand. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters, including the stoichiometry (n).[12][13]
Conclusion
Validating the binding stoichiometry of Salicylidene-2-aminopyridine with metal ions is a critical step in the characterization of these complexes. The choice of experimental technique will depend on the specific properties of the ligand and metal ion, as well as the available instrumentation. While Job's plot using UV-Vis or fluorescence spectroscopy offers a rapid and accessible method, NMR titration and Isothermal Titration Calorimetry provide more detailed and quantitative information. By employing these techniques, researchers can gain a comprehensive understanding of the binding interactions, paving the way for the rational design of new metal-based compounds for various applications in research and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. – Oriental Journal of Chemistry [orientjchem.org]
- 10. Effect of structure and composition of nickel(II) complexes with salicylidene Schiff base ligands on their DNA/protein interaction and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Schiff Base Ligands for Metal Sensing: Salicylidene-2-aminopyridine and Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable ligand is paramount for the development of sensitive and selective metal ion sensors. Among the various classes of chemical sensors, Schiff base ligands have garnered considerable attention due to their synthetic accessibility and strong coordination properties with a wide range of metal ions. This guide provides an objective comparison of Salicylidene-2-aminopyridine and its derivatives with other notable Schiff base ligands for metal sensing applications, supported by experimental data and detailed protocols.
Salicylidene-2-aminopyridine and its analogues are well-established Schiff base ligands that exhibit significant changes in their optical properties upon complexation with metal ions, making them effective chemosensors. Their performance, however, is often benchmarked against other Schiff base structures to identify the most suitable candidate for a specific application. Key performance indicators for these sensors include selectivity (the ability to detect a specific metal ion in the presence of others), sensitivity (the lowest detectable concentration, or limit of detection - LOD), and the signaling mechanism (e.g., colorimetric or fluorescent response).
Performance Comparison of Schiff Base Ligands
The efficacy of Salicylidene-2-aminopyridine derivatives and other Schiff base ligands in detecting various metal ions is summarized below. The data highlights the diversity in selectivity and sensitivity achieved through structural modifications of the Schiff base core.
| Ligand | Target Metal Ion(s) | Detection Method | Limit of Detection (LOD) | Solvent System | Reference |
| (E)-2-((pyridine-3-ylimino)methyl)phenol (3-APS) | Cu(II) | Colorimetric (UV-Vis) | 324 µg/L | H₂O:ACN (9:1) | [1][2][3] |
| Al(III) | Fluorometric | 20 µg/L | H₂O:ACN (9:1) | [1][2][3] | |
| Fe(III) | Fluorometric | 45 µg/L | H₂O:ACN (9:1) | [1][2][3] | |
| 4-amino antipyrine and 5-nitro 3-methoxy salicylaldehyde derivative | Al³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Colorimetric & Fluorescence Quenching | Not specified | Methanol | [4] |
| (E)-1-(((2-amino-5-methylpyridin-3-yl)imino)methyl)naphthalen-2-ol (AMMN) | Al³⁺ | Colorimetric & Fluorometric | 1.7 x 10⁻⁶ M (UV-Vis), 5.3 x 10⁻⁷ M (Fluorescence) | DMSO/HEPES buffer (1:9, v/v), pH 7.4 | [5][6] |
| 1-(2-thiophenylimino)-4-(N-dimethyl)benzene (SL1) | Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺ | Colorimetric (UV-Vis) | Not specified | H₂O:DMF | [7] |
Signaling Pathways and Experimental Workflows
The detection of metal ions by Schiff base ligands typically involves mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT). Upon binding to a metal ion, the electronic properties of the Schiff base are altered, leading to a measurable change in its absorption or emission spectrum.
Below are diagrams illustrating the general experimental workflow for synthesizing a Schiff base ligand and its application in metal ion sensing.
Caption: General workflow for Schiff base synthesis and metal ion detection.
Caption: Common signaling mechanisms in fluorescent Schiff base sensors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a Salicylidene-aminopyridine derivative and its use in metal ion detection.
Synthesis of (E)-2-((pyridine-3-ylimino)methyl)phenol (3-APS)
This protocol is adapted from a microwave-assisted synthesis method, which offers a rapid and high-yield route to the desired product.[1][2]
Materials:
-
3-aminopyridine
-
o-salicylaldehyde
-
Absolute ethanol
-
Microwave synthesis reactor
Procedure:
-
Dissolve 1.97 mmol of 3-aminopyridine in 5.0 mL of absolute ethanol in a microwave glass vessel.
-
Add 1.2 equivalents of o-salicylaldehyde to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 150 °C.[1]
-
After the reaction is complete, remove the solvent in vacuo.
-
Cool the residue to room temperature to obtain a yellow solid.
-
Recrystallize the solid twice from absolute ethanol to yield pure 3-APS (typical yield: 95%).[1]
A solvent-free alternative involves grinding 1 mmol of 2-aminopyridine with 1 mmol of an appropriate aromatic aldehyde in a mortar and pestle until a sticky mass is formed. The reaction is left to proceed at room temperature.[8]
UV-Vis Spectrophotometric Titration for Cu(II) Detection
This protocol describes the use of 3-APS for the colorimetric detection of Cu(II) ions.[1][9]
Materials and Equipment:
-
Stock solution of 3-APS in acetonitrile (ACN) (e.g., 2 x 10⁻⁴ M)
-
Stock solutions of various metal ions in deionized water (e.g., 1 x 10⁻³ M)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a solution of 3-APS at a final concentration of 2 x 10⁻⁵ M in a H₂O:ACN (9:1) solvent mixture.
-
To this solution, add increasing concentrations of the Cu(II) stock solution (e.g., from 5 µM to 1000 µM).[1]
-
For each addition, mix the solution thoroughly and allow it to equilibrate for 1 minute.
-
Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).
-
Monitor the appearance of a new absorption band (around 380-385 nm for the 3-APS-Cu(II) complex) and the decrease in the original ligand absorption band.[1][9]
Fluorescence Spectroscopic Titration for Al(III) and Fe(III) Detection
This protocol outlines the detection of Al(III) or Fe(III) ions using the fluorescent properties of 3-APS.[1][3]
Materials and Equipment:
-
Stock solution of 3-APS in ACN (e.g., 2 x 10⁻⁴ M)
-
Stock solutions of various metal ions in deionized water (e.g., 1 x 10⁻³ M)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a solution of 3-APS at a final concentration of 2 x 10⁻⁶ M in a H₂O:ACN (9:1) solvent mixture.[1]
-
Add varying concentrations of the Al(III) or Fe(III) stock solution to the 3-APS solution.
-
Set the excitation wavelength of the spectrophotometer (e.g., 350 nm).[1]
-
Record the fluorescence emission spectrum over a suitable wavelength range.
-
Observe the enhancement of the fluorescence intensity at the emission maximum (e.g., around 405 nm for the 3-APS-Fe(III) complex) with increasing metal ion concentration.[1]
Selectivity and Interference Studies
A crucial aspect of any chemosensor is its selectivity towards the target analyte. For 3-APS, interference studies have shown high fluorescent selectivity for Al(III) and Fe(III) and colorimetric selectivity for Cu(II).[1][3] When testing for Al(III), for instance, the fluorescence response is measured in the presence of a 10-fold excess of other metal ions. For 3-APS, minimal interference was observed from most tested metals, with the exception of Ni(II), Fe(III), and Cu(II), which showed some level of interference.[1] Similarly, the selectivity for Fe(III) was high in the presence of other metal ions, with Al(III) being the main interfering species.[1]
Conclusion
Salicylidene-2-aminopyridine and its derivatives are versatile and effective Schiff base ligands for the detection of a variety of metal ions. Their performance in terms of sensitivity and selectivity can be tuned through chemical modifications. The choice of the optimal Schiff base ligand will depend on the specific metal ion of interest, the required detection limit, and the desired sensing mechanism (colorimetric or fluorescent). The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate these chemosensors for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Salicylidene2-aminopyridine
This guide provides immediate and essential safety, operational, and disposal information for handling Salicylidene-2-aminopyridine. The information is primarily based on the safety data for its precursor, 2-Aminopyridine, due to the limited availability of a specific Safety Data Sheet (SDS) for the final product. Researchers should handle Salicylidene-2-aminopyridine with the same level of caution as its hazardous components.
Hazard Summary & Quantitative Data
Salicylidene-2-aminopyridine is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects[1]. The following table summarizes key quantitative data, primarily from the precursor 2-Aminopyridine, which should be used as a conservative guideline.
| Parameter | Value | Reference |
| Acute Toxicity (Oral) | Category 3 | [1] |
| Acute Toxicity (Dermal) | Category 3 | [1] |
| Skin Corrosion/Irritation | Category 1A (Causes severe skin burns) | [1] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | [1] |
| Aquatic Hazard (Acute) | Category 3 | [1] |
| Aquatic Hazard (Chronic) | Category 3 | [1] |
| Melting Point | 55 - 60 °C / 131 - 140 °F | [2] |
| Boiling Point | 204 - 210 °C / 399.2 - 410 °F | [2] |
| Flash Point | 92 °C / 197.6 °F | [2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4][5] | Protects against splashes, sprays, and irritating mists that can cause severe eye damage.[1] |
| Skin Protection | Flame retardant antistatic protective clothing, including a lab coat that extends below the knee.[1][4] Wear appropriate protective gloves (e.g., Silver Shield or 4H laminate under heavy-duty chemically resistant outer gloves).[4][5] | Prevents skin contact, which can be toxic and cause severe burns.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or exposure limits are exceeded.[2][3][6] | Protects against inhalation of toxic dust.[1] |
| Footwear | Closed-toed shoes.[4] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of Salicylidene-2-aminopyridine in a laboratory setting.
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
Storage :
Emergency Procedures
Immediate action is critical in case of exposure or spills.
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and call an ophthalmologist[1][2][6]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately[1][2][6]. |
| Ingestion | If swallowed, give water to drink (two glasses at most). Seek medical advice immediately. Do NOT induce vomiting[1][2][6]. |
| Inhalation | Move the person to fresh air. Call a physician[1][2][6]. |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material and place it into a suitable disposal container. Avoid generating dust. Do not flush into surface water or the sanitary sewer system[2][6]. |
Disposal Plan
Dispose of Salicylidene-2-aminopyridine and its containers in accordance with local, regional, and national regulations.
-
Waste Classification : This material should be treated as hazardous waste due to its toxicity[7].
-
Container Disposal : Dispose of the contents and container to an approved waste disposal plant[1][2][6]. Do not reuse empty containers.
Experimental Workflow
The following diagram illustrates the standard workflow for handling Salicylidene-2-aminopyridine safely.
Caption: Safe Handling Workflow for Salicylidene-2-aminopyridine
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. geneseo.edu [geneseo.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. ICSC 0214 - 2-AMINOPYRIDINE [inchem.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
